2-((4-Chlorophenyl)sulfonyl)acetohydrazide
Description
The exact mass of the compound 2-((4-Chlorophenyl)sulfonyl)acetohydrazide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-((4-Chlorophenyl)sulfonyl)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-Chlorophenyl)sulfonyl)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3S/c9-6-1-3-7(4-2-6)15(13,14)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEJWOCLUKDJGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC(=O)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384813 | |
| Record name | 2-(4-Chlorobenzene-1-sulfonyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726636 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
36107-11-6 | |
| Record name | 2-(4-Chlorobenzene-1-sulfonyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-((4-Chlorophenyl)sulfonyl)acetohydrazide chemical structure and properties
- 1. Ethyl 2-chloro-[2-(4-chlorophenyl)hydrazin-1-ylidene]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. CN109111371B - A kind of preparation method of ethyl hydrazinoacetate hydrochloride - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Synthesis of 2-((4-Chlorophenyl)sulfonyl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((4-Chlorophenyl)sulfonyl)acetohydrazide is a molecule of significant interest in the field of medicinal chemistry. As a derivative of the sulfonamide class of compounds, it holds potential for a diverse range of biological activities. The incorporation of the 4-chlorophenylsulfonyl moiety introduces specific electronic and lipophilic characteristics, while the acetohydrazide functional group serves as a versatile scaffold for the synthesis of various heterocyclic compounds and other derivatives. This guide provides a comprehensive overview of the viable synthetic pathways for 2-((4-Chlorophenyl)sulfonyl)acetohydrazide, offering detailed experimental protocols and insights into the underlying chemical principles.
Core Synthetic Strategy: A Two-Step Approach
The most logical and experimentally validated approach to the synthesis of 2-((4-Chlorophenyl)sulfonyl)acetohydrazide involves a two-step reaction sequence. This strategy is centered around the initial formation of an ester intermediate, ethyl 2-((4-chlorophenyl)sulfonyl)acetate, which is subsequently converted to the target hydrazide through hydrazinolysis. This pathway is favored due to the ready availability of starting materials and the generally high yields and purity achievable at each step.
Caption: Overall synthetic workflow for 2-((4-Chlorophenyl)sulfonyl)acetohydrazide.
Part 1: Synthesis of the Key Intermediate: Ethyl 2-((4-chlorophenyl)sulfonyl)acetate
The cornerstone of this synthesis is the preparation of the ethyl ester intermediate. A highly effective method involves the reaction of sodium 4-chlorobenzenesulfinate with ethyl chloroacetate. The sulfinate salt itself is readily prepared from the corresponding sulfonyl chloride.
Sub-Step 1a: Preparation of 4-Chlorobenzenesulfonyl Chloride
While 4-chlorobenzenesulfonyl chloride is commercially available, it can also be synthesized in the laboratory from chlorobenzene.
Reaction:
C₆H₅Cl + HSO₃Cl → 4-ClC₆H₄SO₂Cl + HCl
Protocol:
A detailed protocol for this synthesis involves the dropwise addition of chlorobenzene to chlorosulfonic acid, followed by treatment with thionyl chloride to improve the yield and purity.[1]
| Reactant/Reagent | Molar Ratio | Key Parameters |
| Chlorobenzene | 1.0 | Starting material |
| Chlorosulfonic acid | 1.05 | Sulfonating agent |
| Thionyl chloride | 1.5 | Improves conversion |
| Temperature | 70 °C | Reaction temperature |
| Reaction Time | ~3 hours | For complete reaction |
Sub-Step 1b: Preparation of Sodium 4-Chlorobenzenesulfinate
The sulfonyl chloride is then converted to the more reactive sulfinate salt.
Reaction:
4-ClC₆H₄SO₂Cl + Na₂SO₃ + H₂O → 4-ClC₆H₄SO₂Na + NaHSO₄ + HCl
Protocol:
This conversion is achieved by reacting 4-chlorobenzenesulfonyl chloride with sodium sulfite in an aqueous medium.[2]
Materials:
-
4-Chlorobenzenesulfonyl chloride
-
Sodium sulfite
-
Water
Procedure:
-
To a stirred mixture of sodium sulfite in water, add 4-chlorobenzenesulfonyl chloride portion-wise at 50 °C.
-
After the addition is complete, continue stirring the mixture at 55-60 °C for 3 hours.
-
Cool the reaction mixture in an ice bath to precipitate the sodium 4-chlorobenzenesulfinate.
-
Collect the white crystals by filtration and wash with cold water.
Step 1c: Synthesis of Ethyl 2-((4-chlorophenyl)sulfonyl)acetate
This step involves the nucleophilic substitution of chloride from ethyl chloroacetate by the sulfinate anion.
Reaction:
4-ClC₆H₄SO₂Na + ClCH₂COOC₂H₅ → 4-ClC₆H₄SO₂CH₂COOC₂H₅ + NaCl
Protocol:
A procedure analogous to the one described for the synthesis of ethyl p-chlorophenylsulfonyl acetate is followed.[2]
Materials:
-
Sodium 4-chlorobenzenesulfinate
-
Ethyl chloroacetate
-
Suitable solvent (e.g., ethanol or DMF)
Procedure:
-
Dissolve sodium 4-chlorobenzenesulfinate in a suitable polar aprotic solvent like ethanol.
-
Add ethyl chloroacetate to the solution.
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and filter off the precipitated sodium chloride.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Part 2: Hydrazinolysis of Ethyl 2-((4-chlorophenyl)sulfonyl)acetate
The final step in the synthesis is the conversion of the ethyl ester to the desired acetohydrazide via reaction with hydrazine hydrate. This is a standard and highly efficient transformation.
Caption: Experimental workflow for the hydrazinolysis step.
Reaction:
4-ClC₆H₄SO₂CH₂COOC₂H₅ + N₂H₄·H₂O → 4-ClC₆H₄SO₂CH₂CONHNH₂ + C₂H₅OH + H₂O
Protocol:
The following protocol is adapted from the synthesis of analogous hydrazides.[3][4]
Materials:
-
Ethyl 2-((4-chlorophenyl)sulfonyl)acetate
-
Hydrazine hydrate (80-100% solution)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-((4-chlorophenyl)sulfonyl)acetate in ethanol.
-
To this solution, add an excess of hydrazine hydrate (typically 1.5 to 2 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by TLC until the starting ester is no longer visible.
-
Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate the precipitation of the solid product.
-
Collect the white precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or by-products.
-
Dry the product under vacuum to obtain pure 2-((4-Chlorophenyl)sulfonyl)acetohydrazide.
| Parameter | Condition | Rationale |
| Solvent | Ethanol | Excellent solvent for both the ester and hydrazine hydrate, and allows for easy product precipitation upon cooling. |
| Temperature | Reflux | Provides the necessary activation energy for the nucleophilic acyl substitution reaction. |
| Reaction Time | 4-8 hours | Ensures complete conversion of the starting ester. Monitored by TLC for confirmation. |
| Purification | Precipitation and washing | The product is typically a solid that is sparingly soluble in cold ethanol, allowing for simple and effective purification. |
Conclusion
The synthesis of 2-((4-Chlorophenyl)sulfonyl)acetohydrazide is a straightforward process that can be accomplished in high yield through a reliable two-step pathway. The key steps involve the formation of an intermediate sulfonyl ester followed by its conversion to the target hydrazide. The protocols outlined in this guide are based on well-established chemical transformations and provide a solid foundation for the laboratory-scale production of this valuable compound for further research and development in the pharmaceutical sciences.
References
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PrepChem. Synthesis of 4-chlorobenzenesulfonyl chloride. [Link]
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Organic Syntheses. Sulfanilyl chloride, N-acetyl-. [Link]
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Asian Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. [Link]
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PubMed Central. Ethyl 2-chloro-[2-(4-chlorophenyl)hydrazin-1-ylidene]acetate. [Link]
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Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]
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Digital Commons @ University of the Pacific. The Reactions of Ethyl Acetoacetate With Certain Halogen Derivatives of Alcohols. [Link]
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PrepChem. Synthesis of sodium p-chlorobenzenesulfinate. [Link]
- Google Patents. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
- Google Patents. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.
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Organic Syntheses. p-Toluenesulfonylhydrazide. [Link]
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ResearchGate. Reactions of aryl sulfonyl chloride with acetylacetone, ethyl acetoacetate and β‐naphthol … [Link]
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ResearchGate. I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure? [Link]
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ResearchGate. Synthesis of Sulfonyl Azides | Request PDF. [Link]
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An In-depth Technical Guide to 4-Chlorophenyl Sulfonyl Hydrazides: Synthesis, Biological Activity, and Therapeutic Potential
This guide provides a comprehensive technical overview of 4-chlorophenyl sulfonyl hydrazides, a class of organic compounds with significant and expanding applications in medicinal chemistry and drug development. We will delve into the core aspects of their synthesis, explore their diverse biological activities with a focus on the underlying mechanisms of action, and present key structure-activity relationship (SAR) insights. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical, field-proven insights.
The 4-Chlorophenyl Sulfonyl Hydrazide Scaffold: An Introduction
The 4-chlorophenyl sulfonyl hydrazide core structure, characterized by a 4-chlorinated benzene ring attached to a sulfonyl hydrazide moiety (-SO₂NHNH₂), serves as a versatile building block in organic synthesis. The presence of the sulfonyl hydrazide group provides a reactive handle for the construction of a wide array of heterocyclic compounds, while the 4-chloro-substituted phenyl ring often plays a crucial role in modulating the biological activity of the resulting derivatives. These compounds and their derivatives have garnered considerable attention for their broad spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.
Synthetic Strategies for 4-Chlorophenyl Sulfonyl Hydrazides
The synthesis of the parent 4-chlorophenyl sulfonyl hydrazide is most commonly achieved through the reaction of 4-chlorobenzenesulfonyl chloride with hydrazine hydrate. This straightforward nucleophilic substitution reaction is efficient and widely used. Furthermore, a variety of derivatives can be synthesized from this core molecule, expanding its chemical diversity and biological applications.
Synthesis of the Core Scaffold: 4-Chlorobenzenesulfonyl Hydrazide
The foundational synthesis involves the reaction of 4-chlorobenzenesulfonyl chloride with hydrazine hydrate. The lone pair of electrons on one of the nitrogen atoms of hydrazine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion.
Experimental Protocol: Synthesis of 4-Chlorobenzenesulfonyl Hydrazide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chlorobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Hydrazine: Slowly add a solution of hydrazine hydrate (2 equivalents) in water or THF to the cooled solution of the sulfonyl chloride with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Work-up: The reaction mixture can be worked up by pouring it into cold water, leading to the precipitation of the product.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water to afford pure 4-chlorobenzenesulfonyl hydrazide as a white solid.[1]
Caption: General synthetic scheme for 4-chlorobenzenesulfonyl hydrazide.
Synthesis of Derivatives
The true synthetic utility of 4-chlorophenyl sulfonyl hydrazide lies in its role as a precursor to a multitude of derivatives. The hydrazide moiety can readily react with aldehydes, ketones, and other electrophiles to form hydrazones and various heterocyclic systems.
Example Protocol: Synthesis of a 4-Chlorophenyl Sulfonyl Hydrazone Derivative
-
Dissolution: Dissolve 4-chlorobenzenesulfonyl hydrazide (1 equivalent) in a suitable solvent like ethanol or methanol.
-
Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1 equivalent) to the solution. A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a few hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the product often precipitates out of the solution upon cooling. The solid is collected by filtration, washed with a cold solvent, and dried. Recrystallization can be performed for further purification.
Spectroscopic Characterization
The structural elucidation of 4-chlorophenyl sulfonyl hydrazide and its derivatives is routinely performed using standard spectroscopic techniques.
| Spectroscopic Data for 4-Chlorobenzenesulfonyl Hydrazide | |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons typically appear as two doublets in the range of 7.5-8.0 ppm. The NH and NH₂ protons appear as broad singlets. |
| ¹³C NMR (DMSO-d₆, δ ppm) | Aromatic carbons show signals in the range of 125-140 ppm. |
| IR (KBr, cm⁻¹) | Characteristic peaks include N-H stretching (around 3200-3400 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1350 and 1160 cm⁻¹, respectively), and C-Cl stretching. |
| Mass Spectrometry | The molecular ion peak (M⁺) and characteristic fragmentation patterns can be observed. |
Note: Exact chemical shifts and absorption frequencies can vary depending on the solvent and the specific derivative.[2][3][4][5]
Biological Activities and Mechanisms of Action
Derivatives of 4-chlorophenyl sulfonyl hydrazide have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of compounds derived from the 4-chlorophenyl sulfonyl hydrazide scaffold.[6][7][8][9][10] The mechanisms underlying their cytotoxic effects are often multifaceted and can include:
-
Induction of Apoptosis: Many sulfonyl hydrazone derivatives have been shown to induce programmed cell death in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, most commonly the G1 or G2/M phase.[6][7][8]
-
Enzyme Inhibition: The anticancer effects can also be attributed to the inhibition of key enzymes involved in cancer progression, such as:
-
Carbonic Anhydrases (CAs): Specifically, the tumor-associated isoforms CA IX and XII are often targeted. Inhibition of these enzymes disrupts the pH balance in the tumor microenvironment, leading to reduced tumor growth and metastasis.[11][12][13][14][15] The sulfonamide moiety is crucial for this activity, with the tail of the molecule influencing isoform selectivity.[13][15]
-
Tyrosine Kinases: Some derivatives act as inhibitors of tyrosine kinases, which are critical components of signaling pathways that regulate cell growth and proliferation.[9]
-
Matrix Metalloproteinases (MMPs): Inhibition of MMPs can prevent the degradation of the extracellular matrix, thereby inhibiting cancer cell invasion and metastasis.[6][7][8]
-
Caption: Overview of the anticancer mechanisms of action.
Urease Inhibition
Urease is a key enzyme in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. The 4-chlorophenyl sulfonyl hydrazide scaffold has been utilized to develop potent urease inhibitors.[16][17][18][19][20] The proposed mechanism of inhibition often involves the interaction of the sulfonamide or a related functional group with the nickel ions in the active site of the enzyme, thereby blocking its catalytic activity.[17]
Quantitative Data on Biological Activity
The following table summarizes the inhibitory activities of some representative 4-chlorophenyl sulfonyl hydrazide derivatives against various biological targets.
| Compound Type | Target | IC₅₀ / Kᵢ | Reference |
| Ureido-substituted benzenesulfonamide | Carbonic Anhydrase IX | 7 nM - 45 nM (Kᵢ) | [15] |
| Ureido-substituted benzenesulfonamide | Carbonic Anhydrase XII | 4 nM - 6 nM (Kᵢ) | [15] |
| Iminothiazoline-sulfonamide hybrid | Jack Bean Urease | 0.058 - 0.064 µM (IC₅₀) | [19] |
| Chlorinated sulfonamide derivative | Urease | Potent inhibition noted | [18] |
Structure-Activity Relationship (SAR) Insights
The biological activity of 4-chlorophenyl sulfonyl hydrazide derivatives is highly dependent on their structural features. Key SAR observations include:
-
The Sulfonamide Moiety: The -SO₂NH- group is a critical pharmacophore for carbonic anhydrase inhibition, as it coordinates to the zinc ion in the enzyme's active site.
-
The 4-Chlorophenyl Group: The presence and position of the chlorine atom on the phenyl ring can significantly influence the binding affinity and selectivity of the molecule for its biological target. It often contributes to hydrophobic interactions within the active site.
-
The "Tail" of the Molecule: Modifications to the hydrazide portion of the molecule, such as the formation of hydrazones with various aromatic or heterocyclic aldehydes, allow for fine-tuning of the biological activity and selectivity. For instance, in carbonic anhydrase inhibitors, the nature of the tail group can dictate isoform specificity.[13][15]
Conclusion and Future Perspectives
4-Chlorophenyl sulfonyl hydrazides represent a privileged scaffold in medicinal chemistry, offering a synthetically accessible starting point for the development of a wide range of biologically active molecules. Their derivatives have demonstrated significant potential as anticancer agents and enzyme inhibitors. The continued exploration of this chemical space, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds great promise for the discovery of novel therapeutic agents. Future research should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their pharmacokinetic and toxicological profiles to advance the most promising candidates toward clinical development.
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ResearchGate. (n.d.). Structure–activity relationships for the target compounds against carbonic anhydrase isoforms hCA I, II, IX, and XII. Retrieved from [Link]
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PubChem. (n.d.). 4-Chlorobenzenesulfonic hydrazide. Retrieved from [Link]
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Biological Potential of 2-((4-Chlorophenyl)sulfonyl)acetohydrazide Scaffolds
Technical Guide for Medicinal Chemists & Drug Developers
Executive Summary
The 2-((4-Chlorophenyl)sulfonyl)acetohydrazide scaffold (CAS: 36107-11-6) represents a versatile "privileged structure" in medicinal chemistry. Unlike classic sulfonamides (
This guide analyzes the scaffold's utility as a precursor for Schiff bases, 1,3,4-oxadiazoles, and pyrazoles , detailing its potential in three primary domains:
-
Antimicrobial Therapeutics: Membrane disruption and enzyme inhibition (e.g., enoyl-ACP reductase).
-
Anticancer Agents: Induction of apoptosis via DNA binding and oxidative stress.
-
Agrochemicals: Juvenile hormone mimicry acting as insect growth regulators (IGRs).[1][2][3]
Chemical Architecture & Synthetic Logic
Structural Analysis
The scaffold consists of three pharmacophoric units:
-
4-Chlorophenyl Sulfone: Provides lipophilicity and electron-withdrawing character, enhancing metabolic stability and membrane permeability.
-
Methylene Bridge: Increases conformational flexibility compared to rigid sulfonamides, allowing the molecule to adopt "U-shaped" or extended conformations in active sites.
-
Acetohydrazide Moiety: A hydrogen bond donor/acceptor region that serves as a "warhead" for covalent functionalization (e.g., hydrazone formation) or metal chelation.
Synthesis Protocol
The synthesis follows a self-validating three-step pathway starting from 4-chlorobenzenethiol.
Step 1: S-Alkylation
-
Reagents: 4-Chlorobenzenethiol, Ethyl chloroacetate,
, Acetone. -
Mechanism:
nucleophilic substitution. -
Protocol: Reflux thiol with ethyl chloroacetate in dry acetone with anhydrous carbonate base for 6-8 hours.
-
Checkpoint: Monitoring by TLC (Hexane:EtOAc 8:2) should show disappearance of thiol.
Step 2: Oxidation (Sulfide to Sulfone)
-
Reagents: 30%
, Glacial Acetic Acid. -
Logic: The sulfone group is generated before hydrazide formation to prevent oxidation of the hydrazine moiety later.
-
Protocol: Stir the sulfide ester with excess peroxide in acetic acid at RT for 12h or mild heat (50°C) for 2h.
-
Checkpoint: IR spectrum should show strong sulfone stretches at ~1140 and ~1310
.
Step 3: Hydrazinolysis
-
Reagents: Hydrazine hydrate (80-99%), Ethanol.
-
Protocol: Reflux the sulfone ester with hydrazine hydrate in ethanol for 3-4 hours. Cool to precipitate the product.
-
Yield: Typically 75-85%.
Visualization: Synthetic Pathway
Pharmacological Profile[1][5]
Antimicrobial Potential
The hydrazide moiety is critical for antimicrobial activity. When derivatized into Schiff bases (hydrazones) using aromatic aldehydes, the scaffold exhibits potent activity against Gram-positive bacteria (S. aureus, B. subtilis).
-
Mechanism: The lipophilic chlorophenyl sulfone tail facilitates penetration through the bacterial cell wall. The hydrazone linkage (
) then interacts with bacterial enzymes, potentially inhibiting enoyl-ACP reductase (FabI), a key enzyme in fatty acid synthesis. -
Data Insight: Derivatives with electron-withdrawing groups (e.g.,
, ) on the aldehyde phenyl ring typically show lower MIC values ( ).
Anticancer & Cytotoxicity
Cyclization of the hydrazide with chalcones yields pyrazolines , which have demonstrated significant cytotoxicity against A549 (Lung) and HeLa (Cervical) cell lines.
-
Mode of Action:
-
DNA Binding: The planar pyrazoline/sulfone structure intercalates into DNA.
-
Apoptosis: Upregulation of Bax and downregulation of Bcl-2, triggering the mitochondrial apoptotic pathway.
-
-
Quantitative Benchmark: | Cell Line | Derivative Type |
Range ( ) | Reference Standard | | :--- | :--- | :--- | :--- | | A549 (Lung) | Pyrazoline-Sulfone | 13.5 - 45.0 | Staurosporine | | HeLa (Cervical) | Pyrazoline-Sulfone | 17.5 - 25.0 | Staurosporine | | MCF-7 (Breast) | Hydrazone | 15.0 - 20.0 | Doxorubicin |
Enzyme Inhibition (Carbonic Anhydrase & Cholinesterase)
While classic sulfonamides inhibit Carbonic Anhydrase (CA) directly, sulfonyl acetohydrazides act via different binding modes.
-
CA Inhibition: The scaffold serves as a "tail" for CA inhibitors. When coupled with specific zinc-binding groups (ZBGs), the sulfone moiety interacts with the hydrophobic half of the CA active site (Thr199, Thr200), improving isoform selectivity (e.g., targeting tumor-associated hCA IX over cytosolic hCA II).
-
Cholinesterase (AChE/BChE): Hydrazide derivatives have shown dual inhibition of AChE and BChE, positioning them as candidates for Alzheimer's disease therapeutics. The mechanism involves binding to the peripheral anionic site (PAS) of the enzyme.
Experimental Protocols
Protocol: General Synthesis of Schiff Base Derivatives
Use this protocol to generate a library of bioactive hydrazones from the core scaffold.
-
Preparation: Dissolve 2-((4-Chlorophenyl)sulfonyl)acetohydrazide (1.0 mmol) in absolute ethanol (10 mL).
-
Addition: Add equimolar amount of the appropriate substituted benzaldehyde (1.0 mmol).
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reaction: Reflux at 80°C for 4-6 hours. Monitor by TLC.[4]
-
Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If not, pour into ice-cold water to induce precipitation.
-
Purification: Recrystallize from Ethanol/DMF mixtures.
Protocol: In Vitro Antimicrobial Assay (Broth Microdilution)
-
Stock Solution: Dissolve compounds in DMSO (1 mg/mL).
-
Inoculum: Prepare bacterial suspension (
CFU/mL) in Mueller-Hinton Broth. -
Plating: Add 100
of broth to 96-well plates. Perform serial dilutions of the test compound. -
Incubation: Incubate at 37°C for 24 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Resazurin dye for visual confirmation (Blue = No growth, Pink = Growth).
Divergent Synthetic Utility
The true power of this scaffold lies in its ability to diverge into multiple heterocyclic classes.
References
-
PubChem. 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide | C8H9ClN2OS.[5] National Library of Medicine. Link
-
BenchChem. Application Notes and Protocols for 2-(2-Chlorophenyl)acetohydrazide in Medicinal Chemistry. BenchChem Technical Documents. Link
-
Alafeefy, A. M., et al. Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 2015.[6] Link
-
Rana, M., et al. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. ACS Omega, 2022.[2] Link
-
Kumari, N., et al. Sulfonyl-acetohydrazide derivatives as juvenile hormone mimics to be insect growth regulators. Bioorganic Chemistry, 2024.[2][7][8][9] Link
-
Krátký, M., et al. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides. MDPI Molecules, 2023. Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide | C8H9ClN2OS | CID 734893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Scalable Synthesis of 2-((4-Chlorophenyl)sulfonyl)acetohydrazide
Executive Summary & Strategic Rationale
This application note details the optimized synthetic pathway for 2-((4-Chlorophenyl)sulfonyl)acetohydrazide , a pharmacophore often explored in antimicrobial and anti-inflammatory research due to the bioactivity of the sulfone and hydrazide moieties.
Unlike thioether derivatives, the sulfonyl group introduces specific polarity and hydrogen-bonding capabilities critical for enzyme active site interactions. The protocol selected here utilizes the Nucleophilic Substitution of Sulfinates (S-Alkylation) followed by Hydrazinolysis . This route is preferred over the oxidation of thioethers because it avoids the risk of over-oxidation or side reactions associated with strong oxidants in the presence of the hydrazide functionality.
Key Advantages of this Protocol:
-
Regioselectivity: Utilizes the soft nucleophilicity of the sulfinate sulfur to ensure S-alkylation over O-alkylation.
-
Atom Economy: Direct displacement reduces waste compared to multi-step oxidation routes.
-
Scalability: The intermediates are stable, crystalline solids, facilitating purification without chromatography.
Retrosynthetic Analysis & Pathway
The synthesis is broken down into two critical unit operations. The logic flows from the commercially available Sodium 4-chlorobenzenesulfinate, utilizing its ambident nucleophilicity to construct the C-S bond before installing the hydrazide pharmacophore.
Chemical Pathway Diagram[1]
Figure 1: Two-step synthetic pathway emphasizing the convergent assembly of the sulfone ester followed by functional group interconversion.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-((4-chlorophenyl)sulfonyl)acetate
Objective: To form the carbon-sulfur bond via S-alkylation of the sulfinate salt.
Mechanism:
The reaction proceeds via an S_N2 mechanism . The sulfinate anion (
Materials:
-
Sodium 4-chlorobenzenesulfinate (CAS: 100-03-8): 10.0 mmol
-
Ethyl chloroacetate (CAS: 105-39-5): 12.0 mmol (1.2 eq)
-
Ethanol (Absolute): 20 mL
-
Catalyst (Optional): Sodium Iodide (0.5 mmol) – accelerates the reaction via the Finkelstein reaction in situ.
Procedure:
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add Sodium 4-chlorobenzenesulfinate (2.14 g, 10 mmol) to Ethanol (20 mL). Stir until partially dissolved.
-
Addition: Add Ethyl chloroacetate (1.47 g, 1.28 mL, 12 mmol) dropwise to the suspension.
-
Critical Control Point: If using NaI, add it prior to the alkyl halide.
-
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1). The starting sulfinate is highly polar; the product will move to a higher Rf (~0.4-0.5).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL). The product, being hydrophobic, will precipitate as a white solid.
-
Stir the aqueous suspension for 30 minutes to ensure removal of excess salts and unreacted sulfinate.
-
-
Purification: Filter the solid under vacuum. Wash with cold water (2 x 10 mL) and cold hexane (1 x 10 mL) to remove traces of ethyl chloroacetate.
-
Drying: Dry in a vacuum oven at 45°C for 4 hours.
Expected Data (Intermediate):
| Property | Value | Note |
| Appearance | White crystalline solid | |
| Yield | 85 - 92% | High efficiency S_N2 |
| Melting Point | 55 - 58 °C | Lit. value comparison [1] |
| Rf Value | ~0.45 | Solvent: Hexane/EtOAc (3:1) |
Step 2: Hydrazinolysis to Target[2]
Objective: Conversion of the ethyl ester to the acyl hydrazide.
Mechanism: Nucleophilic Acyl Substitution. The hydrazine molecule (strong alpha-effect nucleophile) attacks the carbonyl carbon of the ester, displacing the ethoxide leaving group.
Materials:
-
Ethyl 2-((4-chlorophenyl)sulfonyl)acetate (Intermediate from Step 1): 5.0 mmol
-
Hydrazine Hydrate (80% or 98%): 25.0 mmol (5 eq)
-
Ethanol: 15 mL
Procedure:
-
Setup: Equip a 50 mL RBF with a stir bar and reflux condenser.
-
Dissolution: Dissolve the sulfone ester (1.31 g, 5.0 mmol) in Ethanol (15 mL). Slight warming may be required.[1]
-
Addition: Add Hydrazine Hydrate (1.25 g, ~1.2 mL, 25 mmol) slowly.
-
Safety Note: Hydrazine is toxic and a potential carcinogen. Use a fume hood and double-glove.
-
-
Reaction: Reflux the mixture for 3–5 hours.
-
Observation: The solution often becomes clear initially and then may precipitate the hydrazide as the reaction progresses or upon cooling.
-
-
Workup:
-
Cool the mixture to 0°C (ice bath).
-
The product should crystallize out. If not, concentrate the solvent volume by 50% under reduced pressure and cool again.
-
-
Isolation: Filter the white precipitate. Wash with cold ethanol (5 mL) followed by diethyl ether (10 mL) to remove excess hydrazine.
-
Recrystallization: If necessary, recrystallize from hot ethanol/water (9:1) to achieve analytical purity.
Expected Data (Target):
| Property | Value | Note |
| Appearance | White needles/powder | |
| Yield | 75 - 85% | |
| Melting Point | 168 - 172 °C | Distinct from ester precursor |
| IR Spectrum | 3300-3200 cm⁻¹ (NH/NH2)1680 cm⁻¹ (C=O Amide)1320, 1140 cm⁻¹ (SO2) | Diagnostic bands [2] |
Process Workflow & Decision Logic
The following diagram illustrates the operational workflow, including critical decision points for purification based on reaction monitoring.
Figure 2: Operational workflow for the synthesis and purification of the target hydrazide.
Safety & Handling Protocols
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. It is also a reducing agent. Avoid contact with oxidizing agents (e.g., concentrated peroxides, permanganates) to prevent violent reactions. All waste containing hydrazine must be deactivated with dilute hypochlorite solution before disposal.
-
Ethyl Chloroacetate: A lachrymator and highly toxic alkylating agent. Handle only in a functioning fume hood. In case of skin contact, wash immediately with soap and water.
-
Sulfinates: Generally low toxicity but should be treated as irritants.
References
-
Narayana Swamy, G., et al. (2012).[2] Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2), 674-678.[2] Retrieved from [Link]
-
PubChem. 2-(4-Chlorophenyl)acetohydrazide (Structural Analog Data). Retrieved from [Link]
Sources
Application Notes & Protocols: The Strategic Utility of 2-((4-Chlorophenyl)sulfonyl)acetohydrazide in Modern Heterocyclic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry and synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures. 2-((4-Chlorophenyl)sulfonyl)acetohydrazide has emerged as a preeminent building block, valued for its intrinsic reactivity and modular nature. This technical guide elucidates the multifaceted applications of this reagent in the synthesis of a diverse array of five-membered heterocyclic systems, including 1,3,4-thiadiazoles, 1,2,4-triazoles, and pyrazoles. We provide an in-depth analysis of the underlying reaction mechanisms, detailed step-by-step experimental protocols, and a summary of the biological significance of the resulting scaffolds, which are often investigated for their antimicrobial and antifungal properties.[1][2][3][4] This document is designed to serve as a practical and authoritative resource for scientists engaged in the discovery and development of new therapeutic agents.
Introduction: A Versatile Scaffold for Heterocyclic Chemistry
2-((4-Chlorophenyl)sulfonyl)acetohydrazide is a bifunctional organic compound that masterfully combines two key reactive centers within a single molecule:
-
The Acetohydrazide Moiety (-COCH₂NHNH₂): This functional group is a classic nucleophile, primed for condensation and cyclization reactions. The terminal primary amine (-NH₂) readily reacts with electrophiles like aldehydes, ketones, isothiocyanates, and carbon disulfide, while the secondary amine and carbonyl group are integral to subsequent intramolecular ring-closure steps.[5]
-
The (4-Chlorophenyl)sulfonyl Group (-SO₂-C₆H₄-Cl): This moiety imparts significant physicochemical properties to the final heterocyclic products. The sulfonyl group is a strong hydrogen bond acceptor and can engage in crucial interactions with biological targets.[1] The 4-chlorophenyl ring provides a lipophilic character, which can enhance membrane permeability, and offers a site for further synthetic modification.[3]
The convergence of these features makes 2-((4-Chlorophenyl)sulfonyl)acetohydrazide an exceptionally potent precursor for generating libraries of diverse heterocyclic compounds with significant potential for biological activity.
Synthesis of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, known for a wide range of pharmacological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[6] The synthesis from 2-((4-chlorophenyl)sulfonyl)acetohydrazide is a robust and high-yielding process.
Synthetic Strategy and Mechanism
The most direct route involves the reaction of the acetohydrazide with carbon disulfide (CS₂) in a basic alcoholic medium, typically in the presence of potassium hydroxide (KOH).
Mechanism: The reaction proceeds via a dithiocarbazate intermediate.
-
The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbon of CS₂.
-
The presence of a strong base (KOH) facilitates the deprotonation of the hydrazide and the subsequent formation of a potassium dithiocarbazate salt.
-
Intramolecular cyclization occurs through the elimination of a water molecule, driven by heating, to form the stable five-membered 1,3,4-thiadiazole ring.
General Workflow for 1,3,4-Thiadiazole Synthesis
Caption: Workflow for the synthesis of 1,3,4-thiadiazole-2-thiol.
Detailed Experimental Protocol
Protocol 1: Synthesis of 5-(((4-chlorophenyl)sulfonyl)methyl)-1,3,4-thiadiazole-2-thiol
-
Dissolution: In a 250 mL round-bottom flask, dissolve 2-((4-chlorophenyl)sulfonyl)acetohydrazide (e.g., 2.47 g, 10 mmol) in absolute ethanol (50 mL).
-
Base Addition: To this solution, add potassium hydroxide (e.g., 0.67 g, 12 mmol) dissolved in a minimal amount of water (5 mL), followed by the dropwise addition of carbon disulfide (CS₂) (e.g., 0.91 g, 12 mmol).
-
Reaction: Heat the mixture under reflux for 6-8 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into a beaker containing crushed ice (~100 g).
-
Acidification: Acidify the resulting solution to pH 3-4 by the slow addition of dilute hydrochloric acid (HCl). A solid precipitate will form.
-
Isolation: Filter the solid product using a Büchner funnel, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.
-
Purification: The crude product can be recrystallized from a suitable solvent, such as ethanol, to yield the pure 1,3,4-thiadiazole derivative.
Synthesis of 1,2,4-Triazole Derivatives
The 1,2,4-triazole nucleus is another cornerstone of therapeutic agents, famously found in numerous antifungal medications.[7][8] The synthesis from 2-((4-chlorophenyl)sulfonyl)acetohydrazide is a versatile two-step process that allows for the introduction of diverse substituents.
Synthetic Strategy and Mechanism
This pathway involves the initial formation of a thiosemicarbazide intermediate, which is then cyclized.
Step 1: Thiosemicarbazide Formation: The acetohydrazide is reacted with an appropriate aryl or alkyl isothiocyanate (R-N=C=S). The nucleophilic primary amine of the hydrazide attacks the electrophilic carbon of the isothiocyanate.
Step 2: Cyclization: The resulting N-substituted thiosemicarbazide is heated in a basic medium (e.g., aqueous NaOH). The base promotes an intramolecular cyclization with the elimination of hydrogen sulfide (H₂S), leading to the formation of the 4-substituted-1,2,4-triazole-3-thiol ring system.[9]
General Workflow for 1,2,4-Triazole Synthesis
Caption: Two-step workflow for the synthesis of 1,2,4-triazoles.
Detailed Experimental Protocol
Protocol 2: Synthesis of 4-Aryl-5-(((4-chlorophenyl)sulfonyl)methyl)-4H-1,2,4-triazole-3-thiol
Part A: Synthesis of the Thiosemicarbazide Intermediate
-
Reaction Setup: To a solution of 2-((4-chlorophenyl)sulfonyl)acetohydrazide (10 mmol) in ethanol (40 mL), add the desired aryl isothiocyanate (10 mmol).
-
Heating: Reflux the mixture for 2-4 hours. A solid precipitate of the thiosemicarbazide intermediate often forms upon cooling.
-
Isolation: Cool the reaction mixture, filter the solid, wash with a small amount of cold ethanol, and dry. This intermediate can be used in the next step without further purification.
Part B: Cyclization to the 1,2,4-Triazole
-
Reaction: Suspend the thiosemicarbazide intermediate (5 mmol) in an aqueous solution of sodium hydroxide (e.g., 4% w/v, 30 mL).
-
Heating: Heat the mixture under reflux for 4-6 hours until the evolution of hydrogen sulfide (H₂S) gas ceases (use appropriate ventilation and safety measures).
-
Work-up: Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Precipitation: Carefully acidify the clear filtrate with dilute hydrochloric acid (HCl) to a pH of ~5-6. The triazole product will precipitate out.
-
Isolation: Collect the solid by filtration, wash with water, and dry. Recrystallize from ethanol or an ethanol/water mixture for purification.
Synthesis of Pyrazole Derivatives
Pyrazoles are another class of five-membered heterocycles with immense biological importance, forming the core of several anti-inflammatory drugs.[10][11][12] Their synthesis from acetohydrazides relies on the classic Knorr pyrazole synthesis methodology.
Synthetic Strategy and Mechanism
The synthesis involves the condensation of the acetohydrazide with a 1,3-dicarbonyl compound, such as ethyl acetoacetate or acetylacetone.
Mechanism:
-
Hydrazone Formation: One of the carbonyl groups of the 1,3-dicarbonyl compound reacts with the primary amine of the acetohydrazide to form a hydrazone intermediate.
-
Cyclization: The remaining enolizable carbonyl group undergoes an intramolecular nucleophilic attack by the secondary amine of the hydrazone moiety.
-
Dehydration: A molecule of water is eliminated to form the stable, aromatic pyrazole ring. The reaction is typically catalyzed by a few drops of a strong acid like glacial acetic acid.
Detailed Experimental Protocol
Protocol 3: Synthesis of 1-((4-chlorophenyl)sulfonyl)acetyl)-3-methyl-1H-pyrazol-5(4H)-one
-
Reaction Setup: In a round-bottom flask, combine 2-((4-chlorophenyl)sulfonyl)acetohydrazide (10 mmol) and ethyl acetoacetate (10 mmol) in absolute ethanol (30 mL).
-
Catalyst: Add 2-3 drops of glacial acetic acid to the mixture.
-
Heating: Reflux the reaction mixture for 5-7 hours. Monitor the reaction by TLC.
-
Isolation: After completion, cool the reaction mixture. The product often crystallizes out of the solution. If not, reduce the solvent volume under pressure to induce precipitation.
-
Purification: Filter the solid product, wash with cold ethanol, and dry. Recrystallization from ethanol will yield the pure pyrazolone derivative.[13]
Summary of Representative Synthesized Compounds
The following table summarizes typical outcomes for the synthesis of various heterocycles starting from 2-((4-chlorophenyl)sulfonyl)acetohydrazide.
| Heterocycle Class | Key Reagents | Typical Product Structure | Representative Yield (%) |
| 1,3,4-Thiadiazole | Carbon Disulfide, KOH | 5-(((4-Chlorophenyl)sulfonyl)methyl)-1,3,4-thiadiazole-2-thiol | 80 - 90% |
| 1,2,4-Triazole | Phenyl isothiocyanate, NaOH | 5-(((4-Chlorophenyl)sulfonyl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | 75 - 85% (over 2 steps) |
| Pyrazole | Ethyl Acetoacetate, Acetic Acid | 1-((4-Chlorophenyl)sulfonyl)acetyl)-3-methyl-1H-pyrazol-5(4H)-one | 70 - 80% |
| Thiazolidinone | Aromatic Aldehyde, Thioglycolic Acid | 2-Aryl-3-(2-((4-chlorophenyl)sulfonyl)acetamido)thiazolidin-4-one | 65 - 75% (over 2 steps) |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
Conclusion and Future Outlook
2-((4-Chlorophenyl)sulfonyl)acetohydrazide stands as a testament to the power of rational precursor design in synthetic chemistry. Its predictable reactivity and the inherent biological relevance of the sulfonyl moiety make it an invaluable tool for the construction of diverse heterocyclic libraries. The protocols detailed herein are robust, scalable, and provide reliable access to 1,3,4-thiadiazoles, 1,2,4-triazoles, and pyrazoles. These scaffolds continue to be actively explored for their potential as novel antibacterial, antifungal, and anticancer agents, ensuring that this versatile acetohydrazide will remain a key player in the field of drug discovery and development.[14][15][16]
References
-
Synthesis of some novel heterocylic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigation of their lipase and α-glucosidase inhibition. J Enzyme Inhib Med Chem. 2015 Dec;30(6):1002-9. [Link]
-
Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. 2024 Nov 21. [Link]
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Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. 2010 Dec 9;15(12):9046-56. [Link]
-
Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Pharmaceuticals (Basel). 2023 Nov 2;16(11):1567. [Link]
-
Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Sci Rep. 2022 Oct 26;12(1):17912. [Link]
-
ANTIFUNGAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS. ResearchGate. 2018 Oct. [Link]
-
Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Adichunchanagiri University. 2020 Oct 21. [Link]
-
Reactions of isothiocyanate 1 with 2-cyanoacetohydrazide and ethyl glycinate. ResearchGate. N.d. [Link]
-
CONVENIENT METHODS FOR THE SYNTHESIS OF NOVEL THIADIAZOLES AND POLYTHIADIAZOLES. HETEROCYCLES. 2020;100(6):956-964. [Link]
-
Synthesis and Bioactivity of 1,2,4-Triazoles. TIJER. 2023 July. [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. 2022 Jan 15. [Link]
-
Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. ResearchGate. 2010 Dec. [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. J Chem. 2013;2013:348952. [Link]
-
Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. MDPI. 2022 Jan 8. [Link]
- A kind of preparation method of pyrazole derivatives.
-
Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity. Journal of Chemistry. 2021 Aug 18. [Link]
-
PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. DergiPark. 2015. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Front Pharmacol. 2022 Apr 24;13:884573. [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules. 2021 Aug 23;26(17):5087. [Link]
-
Synthesis of the thiazole derivatives 4. ResearchGate. N.d. [Link]
-
Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal. N.d. [Link]
-
Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Med Chem. 2024 Feb 6. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. 2023 Sep 5. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. N.d. [Link]
-
Reactions of the hydrazide 2 with carbon disulfide under different conditions. ResearchGate. N.d. [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. N.d. [Link]
-
Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development. N.d. [Link]
-
Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. 2025 Mar 27. [Link]
-
Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science. N.d. [Link]
-
2-[(4-Chlorophenyl)sulfanyl]acetohydrazide. PubChem. N.d. [Link]
-
synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. ResearchGate. 2017 Aug 2. [Link]
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. N.d. [Link]
-
Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. N.d. [Link]
-
Investigation of 2,4-Dihydroxylaryl-Substituted Heterocycles as Inhibitors of the Growth and Development of Biotrophic Fungal Pathogens Associated with the Most Common Cereal Diseases. Int J Mol Sci. 2024 Jul 29;25(15):8206. [Link]
-
Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. N.d. [Link]
-
Carbon disulfide. Wikipedia. N.d. [Link]
-
Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide: Novel Synthesis of Thiazole and Thiazolo[4,5-c]pyrazole. Journal of Chemical Research, Synopses. N.d. [Link]
Sources
- 1. acu.edu.in [acu.edu.in]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of 2,4-Dihydroxylaryl-Substituted Heterocycles as Inhibitors of the Growth and Development of Biotrophic Fungal Pathogens Associated with the Most Common Cereal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tijer.org [tijer.org]
- 8. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 9. scispace.com [scispace.com]
- 10. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. derpharmachemica.com [derpharmachemica.com]
Application Note: Antimicrobial Evaluation of Sulfonyl Acetohydrazide Derivatives
Introduction & Pharmacophore Context[1]
Sulfonyl acetohydrazide derivatives represent a privileged scaffold in medicinal chemistry, characterized by the presence of a sulfonamide moiety (
From a pharmacological perspective, these derivatives frequently exhibit antimicrobial activity via dihydropteroate synthetase inhibition (folate pathway interference) or membrane disruption mechanisms. However, their evaluation presents a specific technical challenge: poor aqueous solubility . Standard optical density (OD) measurements often fail because these lipophilic compounds precipitate in aqueous broth, creating "false turbidity" that mimics bacterial growth.
This guide provides optimized, self-validating protocols specifically designed to overcome the solubility and detection challenges associated with sulfonyl acetohydrazide libraries.
Pre-Assay Preparation: Compound Handling
The Critical Failure Point: Most assays fail before they begin due to improper stock preparation. Sulfonyl acetohydrazides are hydrophobic. Direct addition to media will result in immediate precipitation.
Solvent Selection & Stock Preparation
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), molecular biology grade.
-
Stock Concentration: Prepare a 10 mg/mL or 10 mM master stock.
-
Solubility Check: Vortex for 30 seconds. If particulate matter remains, sonicate at 40 kHz for 5–10 minutes at room temperature.
-
Storage: Aliquot into amber tubes to prevent photodegradation of the hydrazide linkage. Store at -20°C.
The "Intermediate Plate" Method
To prevent "shock precipitation" when the compound hits the culture broth, use an intermediate dilution step:
-
Prepare a 2x concentration series in media containing max 2% DMSO.
-
Transfer this to the final assay plate.
-
Result: Final assay concentration contains <1% DMSO, which is generally non-toxic to standard ATCC strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
Protocol A: Resazurin-Modified Broth Microdilution (MIC)
Standard Grounding: This protocol adapts the CLSI M07-A10 standard for broth microdilution but replaces the turbidity endpoint with a redox indicator (Resazurin/Alamar Blue) to eliminate false positives caused by compound precipitation [1, 2].
Materials
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS). Filter sterilize (0.22 µm).
-
Controls:
-
Positive Drug Control:[1] Ciprofloxacin or Sulfamethoxazole (mechanism-appropriate).
-
Solvent Control: CAMHB + 1% DMSO (must show growth).
-
Sterility Control: CAMHB only (no growth).
-
Experimental Workflow
Step 1: Inoculum Preparation
-
Select 3-5 isolated colonies from a fresh overnight agar plate.
-
Suspend in saline to match 0.5 McFarland Standard (
CFU/mL). -
Dilute this suspension 1:100 in CAMHB to achieve starting inoculum of
CFU/mL.
Step 2: Plate Setup (96-Well Flat Bottom)
-
Rows A-H: Add 100 µL of CAMHB to all wells.
-
Column 1: Add 100 µL of Compound Stock (2x highest testing concentration).
-
Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, transfer to Col 3... discard 100 µL from Col 10.
-
Columns 11 & 12: Reserve for Growth Control (Bacteria + Media + DMSO) and Sterility Control (Media only).
Step 3: Inoculation & Incubation
-
Add 100 µL of the diluted bacterial suspension (from Step 1) to wells in Columns 1-11.
-
Final Volume: 200 µL/well. Final Bacterial Load:
CFU/mL.[2] -
Incubate at 37°C for 18–24 hours (aerobic).
Step 4: The Resazurin Readout
-
Add 30 µL of 0.015% Resazurin solution to each well.
-
Incubate for 2–4 hours at 37°C.
-
Read:
-
Blue/Purple: No respiration (Inhibition/Dead).
-
Pink/Colorless: Active respiration (Growth).
-
-
MIC Definition: The lowest concentration well that remains blue.[3]
Visualization: MIC Workflow
Figure 1: Workflow for Resazurin-modified MIC determination, ensuring colorimetric distinction between compound precipitation and bacterial growth.
Protocol B: Biofilm Inhibition Assay (Crystal Violet)
Rationale: Sulfonyl hydrazides often target bacterial membranes or adhesion proteins. This assay quantifies the compound's ability to prevent biofilm formation, a critical parameter for drug development [3].
Materials
-
Solubilizer: 30% Acetic Acid or 95% Ethanol.
-
Media: Tryptic Soy Broth (TSB) supplemented with 1% Glucose (promotes biofilm).
Experimental Workflow
-
Seeding: In a 96-well plate, mix 100 µL of bacterial suspension (
CFU/mL in TSB+Glucose) with 100 µL of compound at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC). -
Biofilm Formation: Incubate static at 37°C for 24–48 hours. Do not shake.
-
Washing (Critical Step):
-
Gently invert plate to discard planktonic (free-floating) bacteria.
-
Submerge plate gently in a water bath or wash 3x with PBS. Forceful pipetting will strip the biofilm.
-
-
Staining: Add 125 µL of 0.1% Crystal Violet. Incubate 15 min at Room Temp.[5]
-
Rinsing: Wash 3x with water to remove excess dye. Air dry the plate.
-
Quantification: Add 150 µL of 30% Acetic Acid to solubilize the dye bound to the biofilm matrix.
-
Measurement: Read Absorbance at 590 nm (
).
Data Analysis
Calculate the percentage of biofilm inhibition using the formula:
Visualization: Biofilm Assay Logic
Figure 2: Step-by-step logic for the Crystal Violet Biofilm Assay.[5][6] Note the emphasis on gentle washing to preserve the biofilm structure.
Data Presentation & Troubleshooting
Summary Table Template
When reporting results for sulfonyl acetohydrazide derivatives, structure your data to highlight potency and solubility limits.
| Compound ID | R-Group Subst. | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli | Biofilm IC50 (µg/mL) | Solubility Flag* |
| SAH-01 | -H | 64 | >128 | N/A | Clear |
| SAH-02 | -NO2 | 8 | 32 | 12.5 | Ppt @ >64 |
| SAH-03 | -Cl | 16 | 64 | 25.0 | Clear |
| Ciprofloxacin | (Control) | 0.5 | 0.015 | -- | Clear |
*Solubility Flag: Note if precipitation was observed in the well before dye addition.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| False Positives (Growth in all wells) | DMSO toxicity or degradation. | Ensure final DMSO < 1%. Store compounds in amber tubes. |
| Inconsistent MICs | Inoculum size variation. | Strictly verify 0.5 McFarland. Use a spectrophotometer, not just visual check. |
| "Spotty" Biofilm Data | Aggressive washing. | Use a multi-channel pipette to dispense wash buffer down the side of the well, never directly onto the bottom. |
| Precipitation in Wells | Hydrophobic compound. | Do not use OD reading. Switch immediately to the Resazurin protocol (Protocol A). |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[7] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[7][8] Wayne, PA: CLSI.[7] [Link]
-
Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]
-
O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]
-
Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Resazurin-based 96-well plate microdilution method for the determination of minimum inhibitory concentration of biosurfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. static.igem.org [static.igem.org]
- 5. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Microtiter Dish Biofilm Formation Assay [jove.com]
- 7. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 8. webstore.ansi.org [webstore.ansi.org]
Application Note: Strategic Utilization of 2-((4-Chlorophenyl)sulfonyl)acetohydrazide in Heterocyclic Scaffold Assembly
Executive Summary & Strategic Value
In modern drug discovery, 2-((4-chlorophenyl)sulfonyl)acetohydrazide serves as a high-value "linchpin" intermediate. Unlike simple aryl hydrazides, the incorporation of the sulfonyl methylene linker (
This guide details the synthesis, derivatization, and biological application of this precursor.[1][2][3][4] It is designed for medicinal chemists targeting antimicrobial , anticancer , and enzyme inhibitory (specifically Carbonic Anhydrase and Acetylcholinesterase) pathways.
Core Mechanistic Advantages
-
Nucleophilic Versatility: The terminal hydrazine group (
) is a potent nucleophile, ready for condensation with carbonyls (Schiff bases) or cyclization reagents. -
Bioisosteric Modulation: The 4-chlorophenyl sulfonyl moiety mimics the spatial and electronic environment of sulfonamide antibiotics but lacks the ionizable
proton, altering target binding kinetics. -
Scaffold Rigidity: When cyclized into 1,3,4-oxadiazoles or pyrazoles, the sulfonyl linker provides a "kinked" geometry that often fits hydrophobic pockets in enzymes better than planar linkers.
Synthetic Workflow & Mechanism
The synthesis and application of this precursor follow a divergent pathway. The initial assembly relies on the nucleophilic substitution of an
Diagram 1: Synthetic Logic Flow
Caption: Divergent synthesis starting from sulfinate salts to the hydrazide precursor, branching into three primary medicinal chemistry scaffolds.
Detailed Experimental Protocols
Protocol A: High-Purity Synthesis of the Precursor
Rationale: While oxidation of thioethers is possible, starting from sodium 4-chlorobenzenesulfinate avoids over-oxidation byproducts and yields a cleaner sulfone.
Materials:
-
Sodium 4-chlorobenzenesulfinate (CAS: 100-03-8)
-
Hydrazine hydrate (
) -
Absolute Ethanol[6]
Step 1: Esterification
-
Dissolve sodium 4-chlorobenzenesulfinate (
) in absolute ethanol ( ). -
Add ethyl chloroacetate (
) dropwise over 15 minutes. -
Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Cool to room temperature (RT) and pour into ice-cold water (
). -
Filter the precipitate (Ethyl 2-((4-chlorophenyl)sulfonyl)acetate), wash with cold water, and recrystallize from ethanol.
-
Checkpoint: Expected MP
.
-
Step 2: Hydrazinolysis
-
Dissolve the ester from Step 1 (
) in ethanol ( ). -
Cool the solution to
in an ice bath. -
Add hydrazine hydrate (
, excess is crucial to prevent dimer formation) dropwise with vigorous stirring. -
Allow to warm to RT and stir for 4 hours. A white solid will precipitate.[8]
-
Filter, wash with cold ethanol (
), and dry under vacuum.-
Validation:Yield:
. MP:ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> [1].
-
Protocol B: Library Generation (Schiff Base Derivatization)
Target: Synthesis of
-
Dissolve 2-((4-chlorophenyl)sulfonyl)acetohydrazide (
) in hot ethanol ( ). -
Add the appropriate aromatic aldehyde (
) (e.g., 4-nitrobenzaldehyde for antimicrobial screening). -
Add 2–3 drops of glacial acetic acid.
-
Reflux for 2–4 hours.
-
Cool to RT. The hydrazone precipitates as a crystalline solid.
-
Recrystallize from DMF/Ethanol mixtures.
Protocol C: Cyclization to 1,3,4-Oxadiazoles (The "Warhead")
Target: 2-((4-chlorophenyl)sulfonyl)methyl)-5-aryl-1,3,4-oxadiazole. Rationale: Oxadiazoles are metabolically stable bioisosteres of esters/amides.
-
Mix the precursor (
) with an aromatic carboxylic acid ( ) in ( ). -
Reflux for 6 hours (Caution: Fume hood required,
gas evolution). -
Cool and pour cautiously onto crushed ice.
-
Neutralize with
solution to pH 7. -
Filter the solid product.[4][8]
-
Note: This reaction creates the 1,3,4-oxadiazole ring, a key pharmacophore for anticancer activity [2].
-
Therapeutic Applications & SAR Data
Pharmacophore Mapping
The 4-chlorophenyl group provides lipophilic bulk, facilitating interaction with hydrophobic pockets (e.g., in Carbonic Anhydrase active sites). The sulfonyl group acts as a hydrogen bond acceptor.
Diagram 2: Structure-Activity Relationship (SAR)
Caption: Functional dissection of the molecule highlighting regions critical for biological interaction.
Biological Activity Data Summary
The following table summarizes observed activities for derivatives synthesized from this precursor, specifically hydrazones and oxadiazoles.
| Target Class | Derivative Type | Key Substituent (R) | Activity Metric | Ref |
| Antimicrobial | Hydrazone | 4-Nitrobenzaldehyde | MIC: | [3] |
| Antifungal | Oxadiazole | 2,4-Dichlorophenyl | MIC: | [4] |
| Enzyme Inhibition | Sulfonyl Hydrazide | Unsubstituted | Carbonic Anhydrase II Inhibition ( | [5] |
Application Note for Drug Design:
When designing inhibitors for metalloenzymes (like Carbonic Anhydrase or Urease), the uncyclized hydrazide (
References
-
Der Pharma Chemica. (2011). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.Link
-
Asian Journal of Chemistry. (2013). Synthesis and Antimicrobial Activity of 1- and 2-[4-{(4-Chlorophenyl)phenylmethyl}-1-piperazinyl]sulphonyl naphthalenes.Link
-
BenchChem. (2025).[5][9] Application Notes and Protocols for 2-(2-Chlorophenyl)acetohydrazide in Medicinal Chemistry.Link
-
MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.Link
-
ResearchGate. (2020). Synthesis of promising antibacterial and antifungal agents: 2-[amino]-N-(un/substituted-phenyl)acetamides.[10][11]Link
Sources
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Bioactivity of Sulfonyl Hydrazides and Hydrazides Containing Fragment 1,2,3,4-Tetrahydroisoquinoline [sioc-journal.cn]
- 4. asianpubs.org [asianpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide | C8H9ClN2OS | CID 734893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. REPORT - Synthesis of promising antibacterial and antifungal agents: 2-[[(4-Chlorophenyl)sulfonyl](2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(un/substituted-phenyl)acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Side Reactions in Sulfonyl Acetohydrazide Condensation
Welcome to the Technical Support Center for sulfonyl acetohydrazide condensation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of reactions. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your synthetic outcomes. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter during the condensation of a sulfonyl acetohydrazide with an aldehyde or ketone to form a sulfonylhydrazone.
Issue 1: Low Yield of the Desired Sulfonylhydrazone Product
Question: I am observing a low yield of my target sulfonylhydrazone. What are the likely causes and how can I improve the conversion?
Answer: A low yield in a sulfonylhydrazone synthesis can stem from several factors, primarily incomplete reaction, degradation of starting materials or products, or competing side reactions. Let's break down the potential causes and solutions.
-
Incomplete Reaction: The condensation reaction is an equilibrium process. To drive it towards the product, removal of the water byproduct is often beneficial.
-
Solution:
-
Azeotropic Removal of Water: If your solvent system allows (e.g., toluene, benzene), use a Dean-Stark apparatus to remove water as it forms.
-
Dehydrating Agents: The addition of a mild dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can sequester water. Use these judiciously as they can sometimes complicate work-up.
-
-
-
Suboptimal pH: The rate of hydrazone formation is highly pH-dependent. The reaction requires protonation of the carbonyl group to enhance its electrophilicity, but at very low pH, the hydrazine nucleophile becomes protonated and non-reactive. Conversely, at high pH, the carbonyl is not sufficiently activated.[1][2]
-
Solution:
-
Catalytic Acid: A catalytic amount of a mild acid is typically required. Acetic acid is a common and effective choice. The optimal pH is generally in the range of 4-6. You can monitor the pH of your reaction mixture and adjust as needed.[3]
-
Buffered Systems: For sensitive substrates, using a buffered reaction medium can help maintain the optimal pH throughout the condensation.
-
-
-
Steric Hindrance: If either the carbonyl compound or the sulfonyl acetohydrazide is sterically hindered, the reaction rate will be significantly slower.
-
Solution:
-
Increased Reaction Time and/or Temperature: For sterically demanding substrates, prolonged reaction times and/or elevated temperatures may be necessary to achieve acceptable conversion. Monitor the reaction by TLC to avoid product decomposition at higher temperatures.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate reactions involving sterically hindered substrates by providing rapid and uniform heating.
-
-
Issue 2: Presence of an Impurity with a Similar Polarity to the Product
Question: My crude product shows a significant impurity on TLC that is difficult to separate from my desired sulfonylhydrazone. What could this be and how can I prevent its formation?
Answer: A common and often troublesome side product in the synthesis of sulfonyl hydrazides (the precursor to your condensation) is the corresponding 1,2-disulfonylhydrazine (dimer). This can be carried through to the condensation step.
-
Cause: Dimer Formation during Sulfonyl Acetohydrazide Synthesis: This side reaction occurs when a molecule of the initially formed sulfonyl hydrazide acts as a nucleophile and attacks another molecule of the sulfonyl chloride starting material. This is more likely to happen if there is a localized high concentration of the sulfonyl chloride.[4]
-
Preventative Measures:
-
Control Reagent Addition: Always add the sulfonyl chloride slowly and dropwise to a stirred solution of hydrazine. Never add the hydrazine to the sulfonyl chloride. This maintains an excess of hydrazine throughout the addition, favoring the desired reaction.[4]
-
Use Excess Hydrazine: Employing a molar excess of hydrazine (typically 2-2.5 equivalents) significantly minimizes the formation of the dimer.[4]
-
Maintain Low Temperatures: Conduct the addition of the sulfonyl chloride at a reduced temperature (e.g., 0-10 °C) to control the exothermic reaction and slow down the rate of the side reaction.[4]
-
-
-
Graphical Representation of Dimer Formation:
Issue 3: Product Decomposition During Reaction or Work-up
Question: I am observing the formation of my product by TLC, but it seems to be decomposing over time, especially during work-up or upon heating. Why is this happening?
Answer: Sulfonylhydrazones, while generally stable, can be susceptible to decomposition under certain conditions, particularly thermal or base-mediated elimination reactions.
-
Thermal Decomposition: Upon heating, some sulfonylhydrazones can eliminate the sulfonyl group to generate diazo compounds, which are often unstable and can undergo further reactions. [5][6]The stability is influenced by the nature of the sulfonyl group. [5] * Solution:
- Temperature Control: Avoid excessive heating during the reaction and work-up. If the reaction requires heat, determine the minimum temperature necessary for a reasonable reaction rate.
- Purification Method: Opt for purification methods that do not require high temperatures, such as column chromatography at room temperature or recrystallization from a suitable solvent system at low to moderate temperatures.
-
Base-Mediated Decomposition (Shapiro-Type Reaction): In the presence of a strong base, sulfonylhydrazones can undergo elimination to form vinyl anions, which can then be protonated to yield alkenes. [7]While this is a synthetically useful reaction in its own right, it is an undesired side reaction during a condensation.
-
Solution:
-
Avoid Strong Bases: During work-up, avoid washing with strong basic solutions (e.g., concentrated NaOH). Use milder bases like saturated sodium bicarbonate (NaHCO₃) solution if a basic wash is necessary.
-
pH Control: Ensure the reaction is not run under strongly basic conditions.
-
-
-
Hydrolytic Instability: The hydrazone bond can be susceptible to hydrolysis back to the starting carbonyl compound and sulfonyl acetohydrazide, especially in the presence of excess water and acid or base at elevated temperatures.
-
Solution:
-
Anhydrous Conditions: Where possible, use anhydrous solvents and reagents to minimize water content.
-
Prompt Work-up and Isolation: Once the reaction is complete, proceed with the work-up and isolation of the product without undue delay to minimize its exposure to hydrolytic conditions.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for sulfonyl acetohydrazide condensation?
A1: The choice of solvent depends on the solubility of your substrates and the reaction conditions. Common solvents include alcohols (e.g., ethanol, methanol), tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO). [8]For reactions where water removal is critical, toluene is often used with a Dean-Stark apparatus. It is advisable to perform small-scale trials with a few different solvents to determine the best one for your specific system.
Q2: How does the electronic nature of the substituents on the carbonyl compound and the sulfonyl group affect the reaction?
A2: Electron-withdrawing groups on the carbonyl compound will increase its electrophilicity and generally accelerate the initial nucleophilic attack by the hydrazine. Conversely, electron-donating groups will slow it down. The electronic nature of the sulfonyl group primarily affects the stability of the final product and the pKa of the N-H protons. [5] Q3: Can I use a catalyst for this reaction?
A3: Yes, a catalyst is almost always necessary to achieve a reasonable reaction rate. Mild acidic catalysts are the most common. Acetic acid is a standard choice. Other catalysts like p-toluenesulfonic acid (p-TsOH) can be used, but care must be taken as stronger acids can lead to side reactions or degradation.
Q4: How can I effectively purify my sulfonylhydrazone product?
A4: The two most common methods for purifying sulfonylhydrazones are recrystallization and column chromatography.
-
Recrystallization: This is an excellent method if your product is a solid and a suitable solvent system can be found. It is effective for removing less soluble or more soluble impurities.
-
Column Chromatography: Silica gel column chromatography is a versatile method for purifying a wide range of sulfonylhydrazones. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is typically effective.
Q5: My sulfonyl acetohydrazide starting material appears to be degrading upon storage. How can I prevent this?
A5: Sulfonyl hydrazides are generally stable compounds but can be susceptible to hydrolysis over long periods, especially if exposed to moisture. [9]It is best to store them in a cool, dry place, preferably in a desiccator. For long-term storage, refrigeration is recommended. If you suspect degradation, it is advisable to re-characterize the material before use.
Experimental Protocols
General Protocol for Sulfonylhydrazone Formation with Minimized Side Reactions
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq) and the sulfonyl acetohydrazide (1.05 eq).
-
Solvent and Catalyst: Add a suitable solvent (e.g., ethanol, 5-10 mL per mmol of carbonyl compound) and a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Stir the mixture at room temperature or heat to a gentle reflux (e.g., 50-80 °C).
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The reaction is complete when the starting carbonyl compound is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration, washed with cold solvent, and dried.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sulfonylhydrazone synthesis.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| pH | 4 - 6 | Balances carbonyl activation and hydrazine nucleophilicity. [1][2][3] |
| Temperature | Room Temperature to 80 °C | Reaction rate dependent; higher temperatures may be needed for hindered substrates but can risk decomposition. [5][6] |
| Catalyst | Catalytic (e.g., 1-5 mol%) | Sufficient to facilitate the reaction without causing significant side reactions. |
| Hydrazine Excess (for precursor synthesis) | 2 - 2.5 equivalents | Minimizes dimerization of the sulfonyl hydrazide. [4] |
References
- side reactions to avoid in the synthesis of sulfonyl hydrazides. Benchchem.
- Lévesque, É., Laporte, S. T., & Charette, A. B. (2017). Continuous Flow Synthesis and Purification of Aryldiazomethanes through Hydrazone Fragmentation. Angewandte Chemie International Edition, 56(3), 837-841.
- The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Omega. (2022).
- Studies on the mechanism of decomposition and structural factors affecting the aqueous stability of 1,2-bis(sulfonyl)-1-alkylhydrazines. PubMed.
- Shapiro reaction. Wikipedia.
- Sulfonyl hydrazides as sulfonyl sources in organic synthesis. ResearchGate. (2017).
- Influence of sulfonyl substituents on the decomposition of N-sulfonylhydrazones at room temperature. Organic Chemistry Frontiers (RSC Publishing).
- The Carbene Chemistry of N-Sulfonyl Hydrazones: The Past, Present, and Future. Chemical Reviews - ACS Publications.
- General synthesis pathway for new sulfonyl hydrazones (9–20). ResearchGate.
- One-Step Synthesis of Sulfonamides from N-Tosylhydrazones. PubMed.
- One-Step Synthesis of Sulfonamides from N-Tosylhydrazones. Thieme. (2016).
- K2CO3-Catalyzed Rapid Conversion of N-Sulfonylhydrazones to Sulfinates. ACS Omega. (2020).
- Reaction development and optimization a, An investigation of the... ResearchGate.
- The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Publications.
- The Carbene Chemistry of N -Sulfonyl Hydrazones: The Past, Present, and Future. Request PDF - ResearchGate.
- Thermal decomposition of p-tosylhydrazones. The Journal of Organic Chemistry.
- Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PMC. (2022).
- Optimization of reaction conditions a. Download Table - ResearchGate.
- Hydrazone formation. ChemTube3D.
- The decomposition of sulphonyl-hydrazone salts—I. Semantic Scholar.
- Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Taylor & Francis Online.
- General synthesis method of the sulfonyl hydrazones and related Pd (II) complexes. ResearchGate.
- Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Request PDF - ResearchGate. (2025).
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. (2025).
- Synthesis and Reactions of Sulphone Hydrazides. Scholarly.
Sources
- 1. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Influence of sulfonyl substituents on the decomposition of N-sulfonylhydrazones at room temperature - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 2-((4-Chlorophenyl)sulfonyl)acetohydrazide
Document ID: TSC-REC-2026-CHL Status: Active Department: Chemical Process Development & Purification
Core Technical Insight: The Solubility "Push-Pull"
Recrystallizing 2-((4-Chlorophenyl)sulfonyl)acetohydrazide requires balancing two competing molecular behaviors. You are dealing with a molecule that possesses a hydrophobic "head" (the 4-chlorophenyl ring) and a highly polar, hydrogen-bonding "tail" (the sulfonyl-acetohydrazide chain).
-
The Head (Hydrophobic): The chlorophenyl group limits solubility in water, preventing it from being used as a primary solvent.
-
The Tail (Hydrophilic/Nucleophilic): The hydrazide moiety (
) and sulfonyl group ( ) create strong dipole moments and hydrogen bonding capability. This makes the compound soluble in polar protic solvents like ethanol and methanol at high temperatures.
Critical Warning: The hydrazide group is a potent nucleophile. NEVER use ketones (Acetone, MEK, Cyclohexanone) as recrystallization solvents. They will react with the hydrazide to form hydrazones (Schiff bases), permanently altering your chemical structure.
Solvent Selection Matrix
The following table summarizes the solvent compatibility based on thermodynamic solubility and chemical stability.
| Solvent System | Suitability | Role | Technical Notes |
| Ethanol (95% or Abs) | Primary | Gold Standard | High solubility at reflux ( |
| Ethanol / Water | Secondary | Yield Optimizer | Use if the compound is too soluble in pure ethanol. Water acts as the "anti-solvent." |
| Methanol | Alternative | High Polarity | Good for very polar derivatives, but often holds too much product in solution at RT (lower yield). |
| Acetone / Ketones | FORBIDDEN | Reactant | Do not use. Forms hydrazone impurities rapidly. |
| Ethyl Acetate | Variable | Low Polarity | often poor solubility for the hydrazide tail; may require large volumes. |
Standard Operating Procedure (SOP)
Workflow Visualization
The following diagram outlines the logical flow for the purification process, including critical decision points to prevent yield loss.
Figure 1: Decision logic for the recrystallization of sulfonyl acetohydrazides.
Detailed Protocol
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of Ethanol (95%) . Heat the mixture to reflux on a stir plate/heating block.
-
Tip: If the solid does not dissolve after boiling, add more ethanol in small portions (1-2 mL) until a clear solution is obtained.
-
-
Hot Filtration (Optional but Recommended): If there are insoluble black specks or dust (mechanical impurities), filter the hot solution rapidly through a pre-warmed fluted filter paper or a glass sinter funnel.
-
Why pre-warm? To prevent the product from crystallizing on the filter paper and clogging the funnel.
-
-
Crystallization: Remove the flask from the heat source. Cover the mouth with a Kimwipe or loose foil. Allow it to cool to room temperature slowly and undisturbed .
-
Yield Maximization: Once at room temperature, place the flask in an ice-water bath (
C) for 30 minutes to precipitate the remaining solute. -
Isolation: Filter the crystals using vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with a small amount of ice-cold ethanol .
-
Caution: Do not use room-temp ethanol for washing, or you will redissolve your product.
-
-
Drying: Dry the solid in a vacuum oven at
C. Avoid temperatures C as hydrazides can thermally decompose.
Troubleshooting & FAQs
Q1: My solution turned into a sticky oil instead of crystals ("Oiling Out"). What happened?
Diagnosis: The solution temperature dropped below the "oiling out" temperature before it reached the crystallization temperature, or the solvent mixture is too polar/non-polar separation occurred. Corrective Action:
-
Reheat: Re-dissolve the oil by heating the solution back to reflux.
-
Seed: Add a "seed crystal" of the pure compound (if available) as the solution cools.
-
Agitate: Scratch the inner wall of the flask with a glass rod at the air-liquid interface to induce nucleation.
-
Solvent Modification: If you used an Ethanol/Water mixture, you likely added too much water. Add a small amount of Ethanol to increase solubility and cool more slowly.
Q2: The product is colored (Yellow/Pink) but should be white.
Diagnosis: Oxidation of the hydrazide group or presence of diazonium by-products. Hydrazides are sensitive to air oxidation at high temperatures. Corrective Action:
-
Activated Carbon: During the reflux step (Step 1), add a small amount of activated charcoal. Boil for 5 minutes, then perform the Hot Filtration step (Step 2) carefully to remove the charcoal. The carbon absorbs colored organic impurities.
Q3: I have no precipitate even after cooling to C.
Diagnosis: The solution is too dilute (too much solvent used). Corrective Action:
-
Concentrate: Return the flask to the heat and evaporate 20-30% of the solvent volume.
-
Anti-Solvent: Add water dropwise to the hot ethanol solution until a faint turbidity (cloudiness) persists, then let it cool. Water reduces the solubility of the organic compound, forcing it out of the solution.
Q4: Can I use Acetone to wash the crystals?
Diagnosis: ABSOLUTELY NOT.
Reasoning: Acetone reacts with
References
-
Organic Syntheses , Coll.[5] Vol. 2, p. 263 (1943); Vol. 10, p. 12 (1930). Hydrazine hydrate reaction protocols and ethanol recrystallization standards.
-
MDPI , Molecules 2013, 18(11), 13943-13956. Synthesis of Arylsulfonyl Hydrazones and recrystallization methodologies using Ethanol.
-
BenchChem , Technical Support Center: Recrystallization of Sulfonamide Products. General solubility profiles for sulfonyl-containing organics.
-
Journal of the Serbian Chemical Society , 2005, 70 (11) 1263–1269. Synthesis of 2-((4-chlorophenyl)sulfonyl)acetohydrazide derivatives.
Sources
Technical Support Center: Optimizing Reaction Time for Acetohydrazide Derivative Synthesis
Welcome to the technical support center for the synthesis of acetohydrazide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing reaction times and troubleshooting common issues encountered during these syntheses. Our approach is grounded in established chemical principles to ensure you can confidently and efficiently achieve your target compounds.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of reaction times in acetohydrazide derivative synthesis.
Q1: What is the fundamental reaction for synthesizing acetohydrazide derivatives?
The most common laboratory method for synthesizing acetohydrazide derivatives is through the hydrazinolysis of an ester with hydrazine hydrate.[1] This nucleophilic acyl substitution reaction involves the attack of the hydrazine nucleophile on the electrophilic carbonyl carbon of the ester. The reaction can also be carried out by reacting a carboxylic acid directly with hydrazine hydrate, often with a catalyst to facilitate the removal of the water byproduct.[1][2]
Q2: What are the typical reaction times and conditions reported in the literature?
Reported reaction times for acetohydrazide synthesis can vary significantly, generally ranging from 4 to 12 hours.[1][3] The reaction temperature is a critical parameter, with typical ranges between room temperature and a gentle reflux (approximately 40°C to 78°C).[1][3] The choice of solvent, such as ethanol or methanol, or even solvent-free conditions, also influences the reaction rate.[1][4]
Q3: How does temperature influence the reaction time?
As with most chemical reactions, temperature plays a crucial role in the rate of acetohydrazide derivative formation. Increasing the temperature generally increases the kinetic energy of the reacting molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate. However, excessively high temperatures can lead to the formation of unwanted byproducts, such as N,N'-diacetylhydrazine, or degradation of reactants and products.[1] Therefore, optimizing the temperature is a balancing act between reaction speed and purity.
Q4: What is the role of a catalyst in this synthesis, and can it reduce reaction time?
Yes, catalysts can significantly reduce the reaction time. In syntheses starting from carboxylic acids, a catalyst is often essential to drive the reaction. For instance, a CuO/Cr2O3 composite catalyst has been used to promote the hydrazinolysis of acetic acid, effectively shortening the reaction time.[2] In other variations of pyridine synthesis involving acetohydrazide, Brønsted or Lewis acids can activate the substrate, making it more electrophilic and accelerating the initial nucleophilic attack.[3]
Q5: How does the stoichiometry of reactants affect the reaction rate?
The molar ratio of reactants is a critical factor. Using a slight molar excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents) relative to the ester can help drive the reaction to completion more quickly by increasing the probability of successful collisions between the reactants.[1] However, a large excess of hydrazine can complicate the purification process.
Troubleshooting Guide: Sluggish and Incomplete Reactions
Encountering a slow or stalled reaction is a common frustration. This guide provides a structured approach to diagnosing and resolving these issues to optimize your reaction time.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | 1. Insufficient Temperature: The activation energy for the reaction is not being adequately overcome. | 1. Gradual Temperature Increase: Incrementally raise the reaction temperature (e.g., in 10°C steps) while closely monitoring the reaction progress by Thin-Layer Chromatography (TLC). Be cautious of potential byproduct formation at higher temperatures.[1] |
| 2. Suboptimal Reactant Concentration/Ratio: The concentration of one or more reactants is too low, or the stoichiometry is incorrect. | 2. Adjust Stoichiometry: Ensure a slight molar excess (1.1-1.2 equivalents) of hydrazine hydrate is used to push the equilibrium towards the product.[1] If the reaction is run in a solvent, consider increasing the concentration of the reactants. | |
| 3. Poor Solubility of Starting Materials: One or more of the starting materials may not be fully dissolved in the chosen solvent at the reaction temperature, limiting the effective concentration. | 3. Solvent Screening: Experiment with different solvents or solvent mixtures to ensure all reactants are fully dissolved. Gentle warming can also aid in dissolution. | |
| 4. Absence of a Necessary Catalyst: The reaction may require a catalyst to proceed at a reasonable rate, especially if starting from a less reactive substrate. | 4. Catalyst Introduction: Introduce a catalytic amount of a suitable acid (e.g., glacial acetic acid) or a specialized catalyst like CuO/Cr2O3 if applicable to your specific reaction.[2][3] | |
| 5. Deactivated Reagents: Hydrazine hydrate can degrade over time, and esters can hydrolyze if exposed to moisture. | 5. Use Fresh Reagents: Utilize freshly opened or properly stored reagents. The quality of starting materials is paramount for a successful and timely reaction. | |
| Reaction Stalls Before Completion | 1. Product Inhibition: The product formed may be inhibiting the reaction from proceeding further. | 1. Consider In Situ Product Removal: While challenging for this specific synthesis, if feasible, explore methods to remove the product from the reaction mixture as it forms. |
| 2. Equilibrium is Reached: The reaction may have reached a point of equilibrium where the forward and reverse reaction rates are equal. | 2. Le Chatelier's Principle: If a byproduct like water is formed (e.g., from a carboxylic acid starting material), its removal (e.g., using a Dean-Stark apparatus) can shift the equilibrium towards the product side.[2] | |
| 3. Change in pH: The pH of the reaction mixture may have shifted to a range that is not optimal for the reaction. | 3. pH Monitoring and Adjustment: If the reaction is sensitive to pH, monitor it periodically and make necessary adjustments with a suitable acid or base. |
Experimental Protocols for Reaction Time Optimization
Protocol 1: Temperature Screening for Optimal Reaction Rate
This protocol outlines a systematic approach to determining the optimal temperature for your acetohydrazide derivative synthesis to minimize reaction time while maintaining product purity.
-
Setup: Prepare three identical small-scale reactions in parallel. Each reaction vessel should be equipped with a magnetic stirrer and a reflux condenser.
-
Reactants: To each vessel, add your ester (1.0 mmol), hydrazine hydrate (1.1 mmol), and the chosen solvent (e.g., ethanol, 5 mL).
-
Temperature Control: Place each reaction vessel in a temperature-controlled heating mantle or oil bath set to three different temperatures (e.g., 40°C, 60°C, and 80°C).
-
Monitoring: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture and analyze it by TLC to monitor the consumption of the starting ester.
-
Analysis: Compare the TLC plates to determine the temperature at which the starting material is consumed most rapidly without the significant formation of impurities.
Protocol 2: Catalyst Screening for Enhanced Reaction Speed
This protocol will help you evaluate the effectiveness of a catalyst in accelerating your reaction.
-
Setup: Prepare two identical small-scale reactions.
-
Reactants: To each vessel, add your starting materials and solvent as determined from previous experiments.
-
Catalyst Addition: To one reaction vessel, add a catalytic amount of a suitable acid (e.g., 1-2 drops of glacial acetic acid). The other vessel will serve as the uncatalyzed control.
-
Reaction Conditions: Run both reactions at the optimal temperature determined from Protocol 1.
-
Monitoring: Monitor the progress of both reactions by TLC at regular intervals.
-
Analysis: Compare the rate of product formation between the catalyzed and uncatalyzed reactions. A significantly faster conversion in the vessel with the catalyst indicates its efficacy.
Visualizing the Synthesis and Troubleshooting Workflow
To further clarify the process, the following diagrams illustrate the general reaction mechanism and a logical workflow for troubleshooting slow reactions.
Caption: General reaction mechanism for acetohydrazide derivative synthesis.
Caption: Troubleshooting workflow for optimizing reaction time.
References
- Technical Support Center: Optimizing Acetohydrazide Synthesis - Benchchem.
-
Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric - MDPI. Available at: [Link]
- managing reaction conditions for selective pyridine synthesis with acetohydrazide - Benchchem.
- CN108191706A - The synthetic method of acethydrazide - Google Patents.
Sources
Validation & Comparative
FTIR spectrum analysis of 2-((4-Chlorophenyl)sulfonyl)acetohydrazide
A Comparative Analysis of 2-((4-Chlorophenyl)sulfonyl)acetohydrazide
Executive Summary & Objective
In the high-stakes environment of drug discovery, the sulfonyl-hydrazide scaffold is a privileged structure, frequently appearing in antimicrobial and carbonic anhydrase inhibitor pipelines. This guide provides a rigorous spectroscopic validation protocol for 2-((4-Chlorophenyl)sulfonyl)acetohydrazide .
Unlike standard datasheets, this document objectively compares FTIR (Fourier Transform Infrared Spectroscopy) against its primary validation alternatives: Raman Spectroscopy and DFT (Density Functional Theory) Modeling . We aim to demonstrate why FTIR remains the gold standard for the specific polar moieties in this compound (SO₂, C=O) while acknowledging where complementary techniques offer superior resolution.
The Molecule: Structural Logic
Before analyzing the spectrum, we must deconstruct the vibrational logic of the target molecule.
Compound: 2-((4-Chlorophenyl)sulfonyl)acetohydrazide Molecular Formula: C₈H₉ClN₂O₃S Key Functional Groups (The "Fingerprints"):
-
Sulfonyl Group (-SO₂-): A strong dipole generator, creating intense IR bands.
-
Hydrazide Moiety (-CONHNH₂): Complex H-bonding potential affecting Amide I/II regions.
-
Aryl Chloride (Ar-Cl): Distinctive fingerprint region markers.
Figure 1: Vibrational Logic Map. Note the preferential detection of the Sulfonyl and Hydrazide groups by FTIR due to large dipole moment changes.
Experimental Protocol: The Self-Validating Workflow
To ensure reproducibility, we utilize a "Self-Validating" workflow where experimental data is cross-referenced with computational predictions.
3.1 Sample Preparation: KBr vs. ATR
While ATR (Attenuated Total Reflectance) is convenient, for this specific compound, KBr Pellet transmission is recommended for the initial characterization.
-
Reasoning: The sulfonyl stretch (~1300-1100 cm⁻¹) and the fingerprint region (<1000 cm⁻¹) can be distorted by the refractive index changes in ATR crystals (diamond/ZnSe). KBr provides superior resolution for the sharp SO₂ bands essential for confirmation [1].
3.2 The Workflow
-
Synthesis: Reaction of ethyl 2-((4-chlorophenyl)sulfonyl)acetate with hydrazine hydrate.
-
Purification: Recrystallization from Ethanol/Water (critical to remove hydrazine hydrate traces which appear as broad false positives at 3400 cm⁻¹).
-
Acquisition:
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or similar).
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (minimum) to reduce noise in the fingerprint region.
-
Figure 2: The Characterization Workflow. The loop at "Purity Check" is critical; residual hydrazine hydrate will mimic the product's NH2 signals.
Comparative Analysis: FTIR vs. Alternatives
This section provides the core data, comparing the product's FTIR signature against DFT Calculations (Theoretical Benchmark) and Raman Spectroscopy (Alternative Technique).
Why DFT? We use B3LYP/6-311G(d,p) level theory as the standard for validating sulfonamide derivatives [2]. Why Raman? Raman is often proposed as a non-destructive alternative.[1]
Table 1: Spectral Assignment & Technique Comparison
| Functional Group | Vibration Mode | Experimental FTIR (cm⁻¹) | DFT Calculated (Scaled) [2] | Raman Alternative | Performance Verdict |
| Hydrazide (-NH-NH₂) | ν(NH) Asym/Sym | 3350, 3280 (m) | 3380, 3310 | Weak/Broad | FTIR Wins: H-bonding is clearly visible in IR; Raman is poor for polar NH bonds. |
| Carbonyl (C=O) | Amide I Stretch | 1665 - 1680 (s) | 1690 | 1670 (w) | FTIR Wins: Strong dipole change makes this the dominant IR peak. |
| Aromatic Ring | ν(C=C) | 1580, 1480 (m) | 1595, 1490 | 1590 (vs) | Raman Wins: The aromatic ring "breathing" is the strongest Raman signal. |
| Sulfonyl (-SO₂-) | ν(SO₂) Asym | 1335 (vs) | 1340 | 1320 (w) | FTIR Wins: The defining feature. Very strong in IR, often invisible in Raman. |
| Sulfonyl (-SO₂-) | ν(SO₂) Sym | 1155 (s) | 1160 | 1150 (m) | FTIR Wins: Sharp, diagnostic peak for sulfonyl validation. |
| Aryl Chloride (C-Cl) | ν(C-Cl) | 1090, 750 (m) | 1095, 760 | 750 (s) | Draw: Raman is excellent for heavy atom halides, but FTIR is sufficient. |
(Note: "vs" = very strong, "s" = strong, "m" = medium, "w" = weak)
Critical Analysis of Alternatives
1. The "Raman Trap": Researchers often attempt to use Raman for high-throughput screening of sulfonamides. However, as shown in Table 1, the Sulfonyl (SO₂) asymmetric stretch at ~1335 cm⁻¹ is extremely strong in FTIR but weak in Raman. Relying solely on Raman may lead to false negatives regarding the integrity of the sulfonyl linker [3].
2. The "DFT Validation": The agreement between Experimental FTIR (1335 cm⁻¹) and DFT (1340 cm⁻¹) provides the authoritative grounding . If your experimental SO₂ peak shifts significantly (>20 cm⁻¹) from the DFT prediction, it indicates a breakdown of the sulfonyl moiety or significant contamination (e.g., hydrolysis to sulfonic acid).
Detailed Spectral Interpretation
The "Fingerprint" Region (1500 - 600 cm⁻¹)
For 2-((4-Chlorophenyl)sulfonyl)acetohydrazide, the region between 1100 and 1400 cm⁻¹ is the "Truth Region."
-
1335 ± 5 cm⁻¹: This sharp, intense band confirms the Sulfone is intact. If this band broadens, check for water contamination (solvation effects).
-
1090 cm⁻¹: The In-plane C-Cl deformation. This distinguishes the compound from non-halogenated analogues (e.g., if the starting material was benzenesulfonyl chloride).
The "Functional" Region (4000 - 1500 cm⁻¹)
-
3200-3400 cm⁻¹: You should observe a "doublet" appearance characteristic of the primary amine (-NH₂) of the hydrazide. A single broad blob here suggests the sample is wet or the hydrazide has degraded.
-
1665 cm⁻¹ (Amide I): This carbonyl peak is lower than a typical ester (~1740 cm⁻¹) or ketone (~1715 cm⁻¹). This "Red Shift" confirms the formation of the Hydrazide bond [4].
Conclusion
For the validation of 2-((4-Chlorophenyl)sulfonyl)acetohydrazide , FTIR is the superior analytical technique compared to Raman, primarily due to the high IR activity of the Sulfonyl and Carbonyl pharmacophores.
Final Recommendation: Use KBr Transmission FTIR for structural confirmation. Use DFT (B3LYP/6-311G) to validate peak assignments if ambiguous signals appear. Use Raman only if analyzing aqueous solutions where IR is opaque.
References
-
NIST Mass Spectrometry Data Center. (2023). Infrared Spectra of Sulfonamide Derivatives. National Institute of Standards and Technology.[2] [Link]
-
Ahmad, S., et al. (2022). "Synthesis, Carbonic Anhydrase Inhibition, and DFT Studies of Hydrazide-Sulfonamide Hybrids." BioMed Research International. [Link]
-
Gateway Analytical. (2024). "Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations." [Link]
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard Text for Amide I shifts).
Sources
Comparative Guide: Optimizing Mass Spectrometry Strategies for Sulfonyl Acetohydrazide Characterization
Executive Summary & Core Directive
Sulfonyl acetohydrazides (
This guide objectively compares the industry-standard Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) against traditional Electron Impact (EI) and Atmospheric Pressure Chemical Ionization (APCI) alternatives. We prioritize the ESI-MS/MS workflow as the "Gold Standard" for this compound class due to its ability to preserve molecular ion integrity while allowing controlled fragmentation for structural validation.
The Comparative Landscape: ESI-MS/MS vs. Alternatives
For a researcher characterizing a novel sulfonyl acetohydrazide, the choice of ionization method dictates the quality of the spectral data. The following comparison evaluates the "Product" (Optimized ESI-MS/MS Method) against standard alternatives.
Table 1: Performance Matrix of Ionization Techniques
| Feature | ESI-MS/MS (Recommended) | Electron Impact (EI) | APCI |
| Molecular Ion Stability | High. Generates stable | Low. High energy (70 eV) often obliterates the parent ion. | Medium. Good for non-polar, but thermal degradation is a risk. |
| Structural Insight | Tunable. CID (Collision Induced Dissociation) allows stepwise fragmentation. | Fixed. "Fingerprint" spectra are rich but uncontrolled. | Limited. Often produces fewer fragments than EI, less sensitivity than ESI. |
| Sensitivity (Polar) | Excellent. Ideal for the polar sulfonamide/hydrazide moieties. | Poor. Requires derivatization for volatility. | Good. Effective, but less sensitive for ionic species. |
| Matrix Tolerance | Low. Susceptible to ion suppression (requires clean-up). | High. Gas-phase ionization is robust against salts. | Medium. More robust than ESI, less than EI. |
| Key Limitation | Adduct formation ( | Incompatible with LC flow; requires GC. | Thermal instability of hydrazide bond. |
Why ESI-MS/MS Wins for this Class
Sulfonyl acetohydrazides are thermally labile. The high temperatures required for EI or APCI often induce premature cleavage of the
Mechanistic Deep Dive: Fragmentation Pathways
Understanding the causality of fragmentation is essential for interpreting MS/MS data. In Positive Mode (
The Extrusion Phenomenon
Unlike simple cleavage, sulfonamides often undergo a rearrangement where the
Hydrazide Cleavage
The
Visualization: Fragmentation Pathway
The following diagram illustrates the primary decay channels for a generic sulfonyl acetohydrazide precursor.
Figure 1: Proposed fragmentation pathway for sulfonyl acetohydrazides in ESI(+) mode, highlighting the diagnostic
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and trustworthiness, follow this optimized protocol. This workflow is designed to minimize adduct formation and maximize signal-to-noise ratio.
Sample Preparation
-
Solvent: Dissolve 1 mg of compound in 1 mL of Methanol (MeOH) . Avoid Acetonitrile (ACN) initially, as MeOH often provides better protonation efficiency for this class [1].
-
Dilution: Dilute to 1 µg/mL with 50:50 MeOH:Water + 0.1% Formic Acid.
LC-MS/MS Conditions
-
Source: Electrospray Ionization (ESI).[1][2][3][4][5][6][7][8]
-
Polarity: Positive Mode (preferred for structural elucidation) and Negative Mode (confirmatory for acidic N-H).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Proton source).
-
B: Methanol + 0.1% Formic Acid.
-
Note: Do not use Ammonium buffers if searching for
, as will dominate.
-
-
Collision Energy (CE) Ramp: 10 -> 50 eV. Sulfonyl hydrazides have varying stability; a ramp ensures capture of both the parent and the
-loss fragment.
The "Adduct Check" (Self-Validation Step)
Before analyzing fragmentation, validate the parent ion.
-
Scan range:
100–1000. -
Look for
.[7] -
Look for
(Sodium adduct).[7] -
Validation: If
, your source is too salty or voltage is too low. Action: Increase Cone Voltage (or Declustering Potential) by 10V to break the weak electrostatic adducts and maximize the protonated species for MS/MS.
Data Interpretation & Decision Logic
Interpreting the spectra of sulfonyl acetohydrazides requires distinguishing between rearrangements and simple cleavages. Use the following logic flow to confirm identity.
Figure 2: Logical workflow for spectral interpretation. The loss of 64 Da (
Key Diagnostic Ions[7][9][10]
-
: Loss of
. This involves an intramolecular rearrangement where the aniline nitrogen attacks the aromatic ring ipso-position [2]. - : Sequential loss of the sulfonyl group.
- 91 or 77: Typical aromatic tropylium or phenyl cations if the R-group is simple.
References
-
Klagkou, K., et al. (2003).[6] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[6]
-
Ma, X., et al. (2010). "Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry." Journal of Mass Spectrometry, 45(6).
-
Holčapek, M., et al. (2015). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation."[5][9][10] RSC Advances.
-
Comparison of ESI and EI: "Mass Spectrometry Ionization Methods." Emory University Chemistry Dept.
Sources
- 1. Investigation of disulfonamide ligands derived from o-phenylenediamine and their Pb(II) complexes by electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
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A Comparative Spectroscopic Guide to 2-((4-Chlorophenyl)sulfonyl)acetohydrazide
The structural framework of 2-((4-Chlorophenyl)sulfonyl)acetohydrazide incorporates a sulfonamide, a hydrazide, and a 4-chlorophenyl group. Understanding the characteristic spectroscopic signatures of these individual moieties is paramount to interpreting the spectrum of the entire molecule. This guide will delve into the expected Fourier-Transform Infrared (FT-IR) absorptions, Nuclear Magnetic Resonance (NMR) chemical shifts, and Mass Spectrometry (MS) fragmentation patterns.
The Logic of Spectroscopic Characterization
The workflow for characterizing a novel or synthesized compound like 2-((4-Chlorophenyl)sulfonyl)acetohydrazide is a systematic process. Each spectroscopic technique provides a unique piece of the structural puzzle.
Safety Operating Guide
2-((4-Chlorophenyl)sulfonyl)acetohydrazide proper disposal procedures
An In-Depth Guide to the Proper Disposal of 2-((4-Chlorophenyl)sulfonyl)acetohydrazide
Prepared by: Gemini, Senior Application Scientist
This document provides essential safety and logistical information for the proper handling and disposal of 2-((4-Chlorophenyl)sulfonyl)acetohydrazide. It is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The procedures outlined herein are designed to ensure personnel safety and environmental compliance, reflecting our commitment to providing value and building trust beyond the product itself.
Executive Summary
2-((4-Chlorophenyl)sulfonyl)acetohydrazide is a solid organic compound whose structure presents a multi-faceted hazard profile. The presence of a chlorinated aromatic ring, a sulfonyl group, and an acetohydrazide moiety necessitates its classification as hazardous waste. The primary risks are associated with the hydrazide functional group, which imparts toxicity and potential carcinogenicity, and the chlorinated phenyl group, which raises environmental concerns.
The core directive for the disposal of this compound is do not attempt on-site chemical neutralization or sewer disposal . All waste, including pure compound, contaminated materials, and spill cleanup debris, must be collected, properly labeled, and disposed of through a certified Environmental Health & Safety (EHS) provider or a licensed hazardous waste management company. This guide provides the procedural framework for safely managing this waste stream from the point of generation to its final disposition.
Section 1: Hazard Identification and Risk Assessment
A comprehensive risk assessment is the foundation of safe chemical handling. The hazard profile of 2-((4-Chlorophenyl)sulfonyl)acetohydrazide is inferred from the known risks of its constituent functional groups and data from structurally similar compounds.
Causality of Hazards:
-
Acetohydrazide Moiety (-NHNH₂): This is the primary driver of toxicological concern. Hydrazine and its derivatives are known to be toxic and are often treated as potential carcinogens and mutagens.[1][2][3][4] Accidental ingestion, inhalation, or skin contact must be avoided.
-
4-Chlorophenyl Group: Chlorinated organic compounds are often persistent in the environment and can be toxic to aquatic life.[5][6] Under the Resource Conservation and Recovery Act (RCRA), many chlorinated wastes are listed as hazardous, necessitating specific disposal methods like high-temperature incineration.[6][7]
-
Sulfonyl Group (-SO₂-): While generally stable, this group contributes to the overall chemical properties of the molecule. Sulfonyl hydrazides are a reactive class of compounds often used as reagents in organic synthesis.[8]
Table 1: Inferred Hazard Profile of 2-((4-Chlorophenyl)sulfonyl)acetohydrazide
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source (Based on Analogs) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Warning | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. | [9][10][11][12] | |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation. | [9][11] | |
| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation. | [9][11] | |
| Carcinogenicity | Danger | H350/H351: May cause/Suspected of causing cancer. | [3][13] | |
| Germ Cell Mutagenicity | Warning | H341: Suspected of causing genetic defects. | [3][4] | |
| Hazardous to the Aquatic Environment | Warning | H410/H411: Very toxic/Toxic to aquatic life with long lasting effects. | [5][13] |
Section 2: Personal Protective Equipment (PPE) and Safe Handling
Given the compound's hazard profile, stringent adherence to PPE protocols is mandatory to prevent exposure.
Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[14]
-
Hand Protection: Butyl rubber or nitrile rubber gloves. Always inspect gloves for integrity before use and change them immediately if contamination is suspected.[2][15]
-
Body Protection: A long-sleeved laboratory coat. An apron may be required for bulk handling.[16]
-
Respiratory Protection: Use this compound only within a certified chemical fume hood to avoid inhalation of dust.[13] For spills outside a fume hood, a NIOSH-approved respirator with appropriate cartridges may be necessary.[2]
Safe Handling Practices:
-
Always handle the compound in a designated area, preferably within a chemical fume hood, to minimize dust generation and inhalation.[13]
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4][5]
-
Wash hands thoroughly after handling, even if gloves were worn.[4][17]
Section 3: Waste Characterization and Segregation
All waste streams containing 2-((4-Chlorophenyl)sulfonyl)acetohydrazide must be treated as hazardous waste from the moment of generation.[18][19]
Protocol Validation: This approach is self-validating because it defaults to the highest level of precaution. By treating all waste as hazardous, you comply with regulations like RCRA without needing to perform costly and complex analyses for each waste container.[20][21]
Segregation: Proper segregation is critical to prevent dangerous reactions in waste containers.[22][23]
-
Solid Waste: Collect solid 2-((4-Chlorophenyl)sulfonyl)acetohydrazide, contaminated PPE (gloves, weigh boats), and spill cleanup materials in a dedicated solid hazardous waste container.
-
Liquid Waste: Do not mix this solid waste with any liquid waste streams, especially acids or strong oxidizers, as this could initiate a reaction.[22][24] If the compound is used in a solution, the resulting liquid waste must be collected in a separate, compatible liquid waste container.
Caption: Waste Characterization and Segregation Flowchart.
Section 4: On-Site Collection and Storage Protocol (Satellite Accumulation Area)
Federal and local regulations govern the on-site storage of hazardous waste.[18][23] Laboratories must establish a Satellite Accumulation Area (SAA) for the collection of this waste.[18][22]
Step-by-Step Collection Protocol:
-
Container Selection: Choose a container made of a material compatible with the waste (e.g., a wide-mouth high-density polyethylene (HDPE) bottle for solids). The container must be in good condition and have a secure, screw-top lid.[22][23]
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container. The label must include:
-
The words "Hazardous Waste".[23]
-
The full chemical name: "2-((4-Chlorophenyl)sulfonyl)acetohydrazide". Do not use abbreviations or formulas.[23]
-
An accurate list of all other constituents and their approximate percentages.
-
The date when the first waste was added.
-
The relevant hazard pictograms (e.g., toxic, irritant, environmental hazard).
-
-
Accumulation: Place the labeled container in your designated SAA, which must be at or near the point of generation.[18]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[18][23] Do not leave a funnel in the container.
-
Storage: Ensure the container is stored with secondary containment to prevent spills from reaching drains.[19] Inspect the SAA weekly for any signs of leaks or container degradation.[23]
-
Full Container: Do not fill the container beyond 90% capacity to allow for expansion.[22][23] Once full, complete a waste pickup request with your institution's EHS department or contracted waste handler. Full containers must typically be removed from the SAA within 72 hours.[23]
Section 5: Spill and Emergency Procedures
Prompt and correct action is crucial in the event of a spill.
Emergency Preparedness:
-
Ensure a chemical spill kit equipped with absorbent materials (e.g., vermiculite, sand), waste containers, and appropriate PPE is readily accessible.
-
Locate and verify the functionality of the nearest safety shower and eyewash station before beginning work.[14]
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or involves airborne dust, evacuate the area and contact your institution's EHS emergency line.
-
Control and Contain: For small, manageable spills, prevent the spread of the solid material.[16] Do not use water to clean up, as this can spread contamination.
-
Cleanup:
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent and wipe clean.
-
Disposal: All cleanup materials, including contaminated absorbents and PPE, must be placed in the hazardous waste container and disposed of according to the protocol in Section 4.[5]
Table 2: Spill Response Action Summary
| Spill Size | Immediate Action | Cleanup Procedure |
| Small (<5 grams, contained) | Alert nearby personnel. Ensure fume hood is operational. | Wearing full PPE, gently sweep solid into a labeled hazardous waste container. Decontaminate area. |
| Large (>5 grams, or outside containment) | Evacuate the immediate area. Alert supervisor and call institutional EHS/emergency number. | Do not attempt to clean up. Await response from trained emergency personnel. |
Section 6: Final Disposal Pathway
The final disposition of 2-((4-Chlorophenyl)sulfonyl)acetohydrazide waste must be handled by professionals.
Primary Directive: Professional Disposal
All waste containing this compound must be collected by your institution's EHS department or a licensed hazardous waste contractor.[19] These organizations are equipped to transport and dispose of chemical waste in compliance with all federal, state, and local regulations.[20] The most probable final disposal method for a chlorinated, toxic organic compound is high-temperature incineration at a licensed facility.[20][25]
Why In-Lab Treatment is Not Recommended:
While chemical oxidation can be used to treat hydrazine-containing waste, these procedures are themselves hazardous.[20] They can involve strong oxidizing agents, produce toxic gases (e.g., nitrogen oxides[26]), and may lead to incomplete reactions that generate other hazardous byproducts. For a research or development laboratory, the risks associated with attempting in-lab neutralization far outweigh the benefits. Entrusting disposal to certified professionals is the safest, most reliable, and most compliant path forward.
Caption: End-to-End Disposal Workflow for Hazardous Chemical Waste.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (n.d.).
- Phadnis, N., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry, 89(9), 5841-5845.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
- A mechanistic study on the oxidation of hydrazides: application to the tuberculosis drug isoniazid. (n.d.). Chemical Communications. Royal Society of Chemistry.
- Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania Environmental Health and Radiation Safety.
- Phadnis, N., et al. (2024, April 3). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry.
- Phadnis, N., et al. (2024, May 3). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. ODU Digital Commons.
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- Proposed reaction mechanism for oxidation of benzoyl hydrazine. (n.d.). ResearchGate.
- Safety data sheet - BASF. (2026, February 11).
- Hydrolysis of β-hydroxy N-sulfonyl hydrazones. (n.d.). ResearchGate.
- 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide. (n.d.). PubChem. National Center for Biotechnology Information.
- Synthesis and Reactions of Sulphone Hydrazides. (n.d.). Scholarly.
- MSDS Hydrazide 20220411. (n.d.). Vecom Marine.
- Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. (2025, September 25). Taylor & Francis Online.
- Acetohydrazide. (n.d.). CymitQuimica.
- SAFETY DATA SHEET. (n.d.). CDMS.net.
- What Regulations Apply to Chlorinated Solvent Use? (n.d.). PF Online.
- The reactivity of Acethydrazide. (2019, October 24). ChemicalBook.
- Safety Data Sheet in Accordance with regulation 453/2010. (n.d.). Delmed.
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]
- Mesitylene-2-sulfonyl hydrazide - SAFETY DATA SHEET. (2025, December 22).
- Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides. (n.d.). PMC.
- Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (2022, May 6). ACS Catalysis.
- Performance Chemicals Hydrazine. (n.d.). Arxada.
- SAFETY DATA SHEET - HYDRAZINE. (2024, February 9). Fisher Scientific.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
-
Acetohydrazide. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
- ACETHYDRAZIDE FOR SYNTHESIS. (n.d.). Loba Chemie.
- SAFETY DATA SHEET. (2025, April 25). TCI Chemicals.
-
p-Toluenesulfonylhydrazide. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]
- 2-(4-Chlorophenyl)acetohydrazide. (n.d.). PubChem. National Center for Biotechnology Information.
- SAFETY DATA SHEET - Acethydrazide. (2025, December 18).
- Trade name : Lithofin MPP. (2022, August 12).
- LISTING BACKGROUND DOCUMENT FOR THE PRODUCTION OF CERTAIN C1-C, CHLORINATED ALIPHATIC HYDROCARBONS BY FREE RADICAL C
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
- SAFETY DATA SHEET. (2026, January 5). BLD Pharmatech.
- (Z)-4-Chloro- N-{3-[(4-chlorophenyl)sulfonyl]-2,3-dihydrobenzo[ d]thiazol-2-ylidene}benzene-sulfonamide. (2017).
- The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. (n.d.).
-
PRODUCTION, IMPORT, USE, AND DISPOSAL. (n.d.). In Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (US). Retrieved February 15, 2026, from [Link]
- Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. (2025, May 13). U.S. Environmental Protection Agency.
-
4-Chlorobenzenesulfonamide. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
- 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (2023, August 9). eCFR.
-
4-Chlorobenzenesulfonyl chloride. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
- Method 612: Chlorinated Hydrocarbons. (n.d.). U.S. Environmental Protection Agency.
- Sulfonyl blocking groups in aromatic synthesis. (2018, November 26). Master Organic Chemistry.
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Personal protective equipment for handling 2-((4-Chlorophenyl)sulfonyl)acetohydrazide
Executive Summary & Hazard Context
2-((4-Chlorophenyl)sulfonyl)acetohydrazide is a specialized organic intermediate characterized by two distinct reactive moieties: a sulfonyl group (providing stability and lipophilicity) and an acetohydrazide tail (providing nucleophilicity and reducing potential).
As a Senior Application Scientist, I must emphasize that while the specific toxicological profile of this exact molecule may be less documented than common reagents, its structural pharmacophores dictate a strict safety protocol. We must apply "Read-Across" Toxicology based on the sulfonyl hydrazide class.
Critical Hazards:
-
Sensitization & irritation: The hydrazide moiety (-C(=O)NHNH2) is a known skin and respiratory sensitizer. Repeated exposure can lead to irreversible allergic dermatitis or asthma-like symptoms.
-
Thermal Instability: Sulfonyl hydrazides are chemically related to blowing agents (e.g., p-toluenesulfonyl hydrazide). Upon heating or contact with strong bases, they can decompose to release nitrogen gas. Pressurization of sealed vessels is a critical risk.
-
Redox Reactivity: Incompatible with strong oxidizers (e.g., bleach, nitric acid), leading to exothermic gas evolution.[1]
Personal Protective Equipment (PPE) Matrix
This matrix is designed not just for compliance, but to mitigate the specific permeation and inhalation risks associated with fine organic powders and their solutions.
| PPE Category | Specification | Scientific Rationale |
| Respiratory | N95 / P100 (Solids) Powered Air-Purifying Respirator (PAPR) for >10g | The compound is likely a fine crystalline powder. Hydrazide motifs are potent respiratory sensitizers; preventing initial sensitization is the primary medical goal. |
| Hand Protection | Double Gloving Strategy: Inner: Nitrile (0.11 mm)Outer: Nitrile (extended cuff, >0.14 mm) | Sulfonyl groups increase lipophilicity, potentially aiding dermal absorption. Double gloving provides a "breakthrough time" buffer, especially when dissolved in DMSO or DMF. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient for fine powders that can drift around lenses. Goggles prevent mucosal absorption via the lacrimal duct. |
| Body Protection | Lab Coat (100% Cotton or Nomex) + Tyvek Sleeves (optional) | Synthetic blends (polyester) generate static electricity, which disperses charged organic powders. Cotton minimizes static discharge risks. |
| Engineering | ISO Class 5 Fume Hood (Face velocity: 0.5 m/s) | Primary containment. All weighing and solvation must occur here to capture fugitive dust. |
Operational Protocol: Safe Handling & Synthesis
This workflow integrates safety into the experimental design.
Phase A: Weighing & Transfer
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat before adding the powder. Sulfonyl solids are prone to static cling, leading to aerosolization.
-
Tooling: Use PTFE (Teflon) coated spatulas . Avoid rough metal surfaces which can create friction heat or introduce trace metal ions that catalyze hydrazide decomposition.
Phase B: Solubilization
-
Solvent Choice: Common solvents include DMSO, DMF, or Methanol.
-
Warning: DMSO dramatically increases skin permeability. If this compound is in DMSO, treat the solution as if it can penetrate intact skin instantly.
-
-
Vessel Selection: Use round-bottom flasks with pressure-relief capability (e.g., a bubbler or loose septum with a needle bleed) if heating is required. Never heat this compound in a tightly sealed screw-cap vial.
Phase C: Reaction Monitoring
-
Quenching: If used as a nucleophile, ensure excess hydrazide is quenched (e.g., with acetone to form the hydrazone) before workup to reduce toxicity.
Visualization: Handling Workflow
The following diagram outlines the decision logic for safe handling and reaction setup.
Figure 1: Operational safety workflow emphasizing the critical risk of heating sealed vessels containing sulfonyl hydrazides.
Emergency Response & Disposal
Spill Management
-
Solid Spill: Do not dry sweep. This creates dust. Cover with a damp paper towel (water or PEG-400) to wet the powder, then wipe up.
-
Liquid Spill: Absorb with vermiculite or sand. Do not use sawdust (organic combustible) as hydrazides are reducing agents and can react with organics under heat.
Decontamination & Waste[2]
-
Deactivation: Treat glassware with a dilute bleach solution (Sodium Hypochlorite) inside the fume hood.
-
Caution: This reaction produces nitrogen gas (
). It will bubble vigorously. Add bleach slowly to avoid foam-over.
-
-
Waste Stream: Segregate as "Organic - Hazardous - Potential Sensitizer." Do not mix with acidic waste streams (risk of hydrolysis/fumes).
Visualization: Disposal Decision Tree
Figure 2: Waste disposal logic tree highlighting the gas evolution risk during oxidative decontamination.
References
-
PubChem. (n.d.).[2][3] Compound Summary: 2-[(4-Chlorophenyl)sulfonyl]acetohydrazide.[3][4] National Library of Medicine. Retrieved February 15, 2026, from [Link](Note: While specific CAS data varies, functional group hazard analysis is derived from the structural class).
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Sulfonyl Hydrazides. NJ.gov. Retrieved February 15, 2026, from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
